6-Methylquinoline-8-boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-methylquinolin-8-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPCPGDEXRWIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N=CC=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681713 | |
| Record name | (6-Methylquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-09-5 | |
| Record name | Boronic acid, B-(6-methyl-8-quinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methylquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 6-Methylquinoline-8-boronic acid
This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established and reliable chemical transformations, ensuring a reproducible and scalable synthesis. This document details the necessary experimental protocols, presents quantitative data in a clear format, and includes a visual representation of the synthetic workflow.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a two-stage process. The first stage involves the construction of the core quinoline structure through a Skraup synthesis to yield 8-bromo-6-methylquinoline. The second stage introduces the boronic acid functionality at the 8-position via a lithium-halogen exchange followed by reaction with a borate ester.
Experimental Protocols
Stage 1: Synthesis of 8-bromo-6-methylquinoline via Skraup Reaction
The Skraup synthesis is a classic and effective method for constructing the quinoline ring system from an aniline derivative.[1][2] This reaction involves the condensation of an aniline with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.[1][3]
Materials:
-
2-bromo-4-methylaniline
-
Glycerol
-
Concentrated sulfuric acid
-
An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)
-
Ferrous sulfate (optional, to moderate the reaction)
Procedure:
-
Caution: The Skraup reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction may become vigorous.[4]
-
In a round-bottom flask of appropriate size, equipped with a reflux condenser and a mechanical stirrer, carefully mix 2-bromo-4-methylaniline and glycerol.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition should be done in portions, allowing the mixture to cool between additions.
-
Add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.[1][3]
-
Gently heat the mixture. Once the reaction begins, the heat source may need to be removed as the reaction is exothermic.[3] If the reaction becomes too vigorous, the flask can be cooled with a water bath.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the reaction.[3]
-
After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
The crude 8-bromo-6-methylquinoline is then purified, typically by steam distillation followed by fractional distillation under reduced pressure or by column chromatography.[3]
Stage 2: Synthesis of this compound
This procedure is adapted from a general method for the synthesis of quinoline boronic acids from their corresponding bromo-derivatives.[5]
Materials:
-
8-bromo-6-methylquinoline
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
In a two-necked round-bottom flask under a nitrogen atmosphere, dissolve 8-bromo-6-methylquinoline in anhydrous THF.
-
Add triisopropyl borate to the solution.[5]
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2 M solution in hexanes) dropwise to the cooled solution over a period of 1 hour.[5]
-
Maintain the reaction at -78 °C for an additional 2 hours after the addition is complete.[5]
-
Remove the cooling bath and allow the reaction to warm to 0 °C.[5]
-
Quench the reaction by the slow addition of 2 M HCl.
-
Adjust the pH of the solution to 7 using a 2 M solution of sodium bicarbonate.[5]
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).[5]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[5]
-
Add hexane to the residue to precipitate the this compound as a solid.[5] The product can be further purified by recrystallization.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. Yields are based on literature values for analogous reactions.
| Step | Starting Material | Reagents | Product | Expected Yield (%) | Reference |
| 1 | 2-bromo-4-methylaniline | Glycerol, H₂SO₄, Oxidizing agent | 8-bromo-6-methylquinoline | 65-91 | [3][4][6] |
| 2 | 8-bromo-6-methylquinoline | n-BuLi, Triisopropyl borate | This compound | ~80 | [5] |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound can be effectively achieved through a two-stage process involving a Skraup synthesis to form the quinoline core, followed by a lithium-halogen exchange and borylation. The methodologies described are well-documented for analogous structures, providing a high degree of confidence in their applicability to this specific target molecule. This guide offers a solid foundation for researchers to produce this compound for further applications in drug discovery and materials science.
References
- 1. iipseries.org [iipseries.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to 6-Methylquinoline-8-boronic acid (CAS No. 1256355-09-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methylquinoline-8-boronic acid, a valuable reagent in modern medicinal chemistry and organic synthesis. This document details its chemical properties, applications in drug discovery, and provides illustrative experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Core Chemical and Physical Data
This compound is a substituted quinoline derivative containing a boronic acid functional group. This unique structure makes it a versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
| Property | Value | Reference |
| CAS Number | 1256355-09-5 | [1] |
| Molecular Formula | C₁₀H₁₀BNO₂ | [1] |
| Molecular Weight | 187.01 g/mol | [2] |
| Purity | Typically ≥95% | |
| Appearance | Off-white to light yellow powder | |
| Storage Conditions | Store at -20°C to 2-8°C, under an inert atmosphere | [2][3] |
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are recognized as important pharmacophores and versatile intermediates in drug discovery.[4][5][6] The quinoline scaffold is also a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The combination of these two moieties in this compound makes it a valuable tool for the synthesis of novel therapeutic agents.
While specific signaling pathways targeted by derivatives of this compound are not extensively documented in publicly available literature, the broader class of quinoline derivatives has been shown to target various critical pathways in cancer, including:
-
Receptor Tyrosine Kinases (RTKs): Quinoline-based molecules have been developed as inhibitors of c-Met, EGFR, and VEGFR, which are key drivers in cancer cell proliferation, survival, and angiogenesis.[7]
-
Intracellular Signaling Cascades: The Ras/Raf/MEK/ERK and PI3K/mTOR pathways, which are frequently deregulated in cancer, are also targeted by quinoline derivatives.[7]
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are often the core of modern pharmaceuticals.[8][9][10]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following are illustrative protocols for the Suzuki-Miyaura cross-coupling reaction using a generic aryl halide and this compound. Reaction conditions should be optimized for specific substrates.
General Reaction Scheme
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Illustrative Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol Example
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of heteroaryl boronic acids and may require optimization.[1][3]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Safety Information
This compound should be handled by trained professionals in a well-ventilated laboratory.
-
Hazard Statements: H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), H333 (May be harmful if inhaled).[2]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Always consult the Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling makes it an essential tool for medicinal chemists aiming to create novel compounds with potential therapeutic applications. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this reagent into their synthetic strategies.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
6-Methylquinoline-8-boronic acid: A Technical Overview and Synthetic Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylquinoline-8-boronic acid is a specialized organic compound that belongs to the quinoline and boronic acid families. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the structural core of many synthetic pharmaceuticals with a broad range of biological activities, including anticancer and antimicrobial properties. The introduction of a boronic acid moiety at the 8-position of the 6-methylquinoline scaffold provides a versatile functional group for further chemical modifications, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This makes this compound a valuable building block in the synthesis of complex organic molecules for drug discovery and materials science.
This technical guide provides a summary of the known physicochemical properties of this compound, alongside a proposed synthetic workflow and a general protocol for its application in Suzuki-Miyaura coupling reactions. Due to the limited availability of specific experimental data for this particular isomer, some information presented is based on closely related compounds and established chemical principles.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes its basic molecular information and includes data for the closely related and more extensively studied 6-methylquinoline for comparative purposes.
| Property | This compound | 6-Methylquinoline |
| CAS Number | 1256355-09-5[1] | 91-62-3[2] |
| Molecular Formula | C₁₀H₁₀BNO₂[1] | C₁₀H₉N[2] |
| Molecular Weight | 187.00 g/mol [1] | 143.19 g/mol |
| Appearance | White to off-white powder (predicted) | Clear pale yellow liquid or oil[3] |
| Melting Point | Data not available | -22 °C[3] |
| Boiling Point | Data not available | 256-260 °C |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Low solubility in water. | Soluble in benzene and ether; slightly soluble in water[3]. |
| pKa | Data not available | 4.68 (strongest basic) (predicted)[4] |
| logP | Data not available | 2.57[4][5] |
Synthesis of this compound: A Proposed Experimental Workflow
A plausible synthetic route to this compound can be envisioned starting from 6-methylquinoline. The following diagram illustrates a potential experimental workflow.
References
Navigating the Solubility of 6-Methylquinoline-8-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 6-Methylquinoline-8-boronic acid
Understanding the fundamental properties of this compound is crucial for its handling, application, and the design of solubility studies.
| Property | Value | Reference |
| CAS Number | 1256355-09-5 | [1] |
| Molecular Formula | C₁₀H₁₀BNO₂ | [1] |
| Molecular Weight | 187.003 g/mol | [1] |
| Appearance | White to off-white powder (typical for related compounds) | [2] |
| Storage Conditions | Store at 0-8 °C (recommended for similar boronic acids) | [2] |
Experimental Protocol: Dynamic Method for Solubility Determination
A reliable and widely used technique for determining the solubility of boronic acids in various solvents is the dynamic (synthetic) method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3][4][5][6]
Principle: A mixture of the solute (this compound) and a chosen solvent of a precisely known composition is prepared. The temperature of this mixture is gradually increased at a constant rate while being vigorously stirred. The point at which the solution becomes clear, indicating the complete dissolution of the solid, is recorded as the solubility temperature for that specific concentration. By repeating this process with different compositions, a solubility curve can be constructed.[3][5]
Apparatus:
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Circulating thermostat bath
-
Calibrated digital thermometer (accuracy ±0.1 °C)
-
Luminance probe or laser beam and detector for turbidity measurement
-
Analytical balance (accuracy ±0.0001 g)
Procedure:
-
Sample Preparation: Accurately weigh known amounts of this compound and the selected solvent into the glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously.
-
Temperature Increase: Slowly increase the temperature of the bath at a constant rate, for example, 0.2 °C/min.[5]
-
Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually or more accurately using a luminance probe or by observing the scattering of a laser beam passing through the solution.[3][5]
-
Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes completely clear. This is the solubility temperature for the prepared composition.[3]
-
Data Compilation: Repeat the experiment with different concentrations of this compound to obtain a series of data points (solubility vs. temperature).
Below is a graphical representation of the experimental workflow for the dynamic solubility determination method.
Caption: Workflow for Dynamic Solubility Determination.
Application in Organic Synthesis: The Suzuki-Miyaura Coupling
This compound is a valuable reagent in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex molecules such as biaryls and substituted heterocycles.[2][7][8]
The general scheme involves the reaction of an organoboronic acid (in this case, this compound) with an organohalide in the presence of a palladium catalyst and a base. The choice of solvent is critical for the success of the reaction, making solubility data for the boronic acid essential for reaction optimization.
Below is a diagram illustrating a typical Suzuki-Miyaura coupling reaction.
Caption: A Typical Suzuki-Miyaura Coupling Reaction.
References
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 6-Methylquinoline-8-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of 6-methylquinoline-8-boronic acid. Due to the limited availability of direct experimental spectral data for this specific compound, this guide leverages established principles of nuclear magnetic resonance spectroscopy and existing data for structurally related analogs, namely 6-methylquinoline and 8-methylquinoline, to provide a robust prediction of the ¹H NMR spectrum. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with quinoline-boronic acid derivatives.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound are summarized in the table below. These predictions are based on an analysis of the known spectra of 6-methylquinoline and 8-methylquinoline, considering the electronic effects of the boronic acid substituent at the 8-position. The boronic acid group is expected to exert an electron-withdrawing effect, leading to a general downfield shift of the protons on the quinoline ring, particularly those in close proximity.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 Hz |
| H3 | 7.4 - 7.6 | dd | J = 8.2, 4.2 Hz |
| H4 | 8.1 - 8.3 | dd | J = 8.2, 1.7 Hz |
| H5 | 7.8 - 8.0 | d | J = 8.5 Hz |
| H7 | 7.9 - 8.1 | d | J = 8.5 Hz |
| 6-CH₃ | 2.5 - 2.7 | s | - |
| B(OH)₂ | 5.0 - 7.0 | br s | - |
Disclaimer: The data presented in this table is a prediction and should be confirmed by experimental analysis.
Analysis of Substituent Effects
The introduction of a boronic acid group at the 8-position of 6-methylquinoline induces notable changes in the chemical shifts of the quinoline protons. The following diagram illustrates the logical relationship of these substituent effects, which informs the predicted spectrum.
Caption: Substituent effects on the ¹H NMR chemical shifts.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized experimental protocol for acquiring the ¹H NMR spectrum of this compound, based on standard procedures for similar compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of base to aid dissolution).
-
The choice of solvent may influence the chemical shifts, particularly for the labile boronic acid protons. DMSO-d₆ is often a good choice as it can dissolve a wide range of polar and nonpolar compounds and its residual peak does not typically interfere with the aromatic region.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer for better resolution of coupling patterns.
-
Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds between scans.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum manually to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm or CHCl₃ at δ 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to aid in the structural assignment.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the ¹H NMR spectrum of this compound. The tabulated data, substituent effect analysis, and detailed experimental protocol are designed to be a valuable starting point for researchers and professionals in the pharmaceutical and chemical industries. It is strongly recommended to confirm these predictions with experimental data once the compound is synthesized and purified. The methodologies and analysis presented here should facilitate the characterization and further development of this and related quinoline-boronic acid derivatives.
Stability and Storage of Quinoline Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage considerations for quinoline boronic acids. Drawing upon available data for boronic acids, this document outlines key degradation pathways, recommended storage conditions, and analytical methodologies for stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of quinoline boronic acids in their research and development endeavors.
Introduction to Quinoline Boronic Acids and Their Stability Challenges
Quinoline boronic acids are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their versatile reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, like many boronic acids, they are susceptible to degradation, which can impact their purity, reactivity, and overall performance in synthetic applications. The primary degradation pathways for boronic acids, including quinoline boronic acids, are hydrolysis and oxidation. The presence of the quinoline moiety, a nitrogen-containing heterocycle, can influence the electronic properties and, consequently, the stability of the boronic acid group.
Key Factors Influencing the Stability of Quinoline Boronic Acids
Several environmental factors can significantly impact the stability of quinoline boronic acids. Understanding and controlling these factors are crucial for preserving the quality of these reagents.
-
Moisture: Water can hydrolyze the carbon-boron bond, leading to the formation of the corresponding quinoline and boric acid. This process is a primary cause of degradation.
-
Oxygen: Boronic acids are prone to oxidation, which can lead to the formation of various byproducts and a decrease in the active boronic acid content.
-
Light: Photodegradation can occur, particularly for compounds that absorb light in the UV-visible range. This can involve complex reactions, including oxidation and ring cleavage.[1]
-
Temperature: Elevated temperatures generally accelerate the rates of all degradation reactions, including hydrolysis and oxidation.
-
pH: The pH of the environment can influence the rate of hydrolysis. Both acidic and basic conditions can promote the degradation of the boronic acid moiety.
Recommended Storage and Handling Procedures
To mitigate degradation and ensure the long-term stability of quinoline boronic acids, the following storage and handling procedures are recommended:
-
Temperature: Store in a cool and dry place. For long-term storage, a refrigerator or freezer at -20°C is ideal.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture.[2]
-
Container: Use tightly sealed containers to prevent exposure to air and humidity.
-
Light: Protect from light by storing in amber vials or in the dark.
Table 1: Generalized Stability Data for Heterocyclic Boronic Acids Under Various Storage Conditions [2]
| Storage Condition | Temperature | Atmosphere | Estimated Purity after 6 Months |
| Standard Benchtop | 20-25°C | Air | < 80% |
| Refrigerator | 4°C | Air | 80-90% |
| Refrigerator | 4°C | Inert Gas | > 95% |
| Freezer | -20°C | Air | 90-95% |
| Freezer | -20°C | Inert Gas | > 98% |
Note: This is generalized data for heterocyclic boronic acids and the actual stability of specific quinoline boronic acids may vary. It is always recommended to perform in-house stability studies for critical applications.
Enhancing Stability: Derivatization Strategies
A common strategy to enhance the stability of boronic acids is to convert them into more stable derivatives. These derivatives can often be stored for extended periods and can be used directly in reactions where the active boronic acid is regenerated in situ.
-
Boronic Esters (e.g., Pinacol Esters): Formation of a cyclic ester with a diol, such as pinacol, protects the boronic acid group from degradation. These esters are generally more stable to air and moisture and can be easily purified by chromatography.
-
Diethanolamine (DABO) Adducts: Reaction with diethanolamine forms a stable, crystalline adduct that is easy to handle and store. The boronic acid can be liberated from the adduct under appropriate reaction conditions.[2]
-
N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography. The MIDA protecting group can be removed under mild basic conditions to release the free boronic acid.[3]
Degradation Pathways
The degradation of quinoline boronic acids primarily proceeds through two main pathways: hydrolysis and oxidation. While specific degradation products for many quinoline boronic acids have not been extensively reported, the general mechanisms are well-understood for boronic acids.
Hydrolytic Degradation
Hydrolysis involves the cleavage of the C-B bond by water, leading to the formation of the corresponding quinoline and boric acid. This can be catalyzed by both acids and bases.
Caption: General hydrolytic degradation pathway of a quinoline boronic acid.
Oxidative Degradation
Oxidation of boronic acids can lead to the formation of phenols (in this case, hydroxyquinolines) and other byproducts. The mechanism often involves reaction with reactive oxygen species. A study on a peptide boronic acid derivative showed that the major initial degradation pathway was likely oxidative in nature, involving cleavage of the boronic acid group to give an alcohol.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 6-Methylquinoline-8-boronic acid: Properties, Synthesis, and Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: 6-Methylquinoline-8-boronic acid is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating a quinoline moiety, makes it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and its potential role in drug discovery programs.
Core Properties of this compound
This compound is a derivative of quinoline, a key pharmacophore found in numerous bioactive compounds.[1] The presence of the boronic acid group at the 8-position allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Weight | 187.003 g/mol | [2] |
| Molecular Formula | C₁₀H₁₀BNO₂ | [2][3] |
| CAS Number | 1256355-09-5 | [2] |
| Appearance | White to off-white powder (inferred from isomers) | [3] |
| Purity | Typically ≥ 97% | [4] |
| Storage Conditions | Store at 0-8 °C, sealed in a dry environment | [3] |
Role in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
Boronic acids are indispensable reagents in modern organic synthesis, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, a fundamental transformation for constructing the complex molecular frameworks of many pharmaceuticals.[5][7] this compound serves as an essential building block, enabling the introduction of the 6-methylquinoline scaffold into larger molecules.[3] This is particularly valuable in drug discovery for generating libraries of novel compounds for biological screening.[1]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a general, detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous Solvent (e.g., Dioxane, 0.1 M concentration relative to the halide)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the phosphine ligand.[8]
-
Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere.[8]
-
Reagent Addition: Under a positive pressure of the inert gas, add the base followed by the anhydrous solvent via syringe.[8]
-
Reaction: Place the reaction mixture in a pre-heated oil bath (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).[8]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[8]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.
Application in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of biological activities, including anticancer and antimalarial properties.[1] Boronic acids themselves have gained prominence since the FDA approval of drugs like Bortezomib, which contains a boronic acid moiety crucial for its mechanism of action.[7][9]
This compound combines these two important features, making it a highly attractive building block for drug development. It can be used to synthesize novel compounds that can be screened for various therapeutic activities. The logical pathway involves using the boronic acid as a synthetic handle to couple the quinoline core to other pharmacophores or molecular fragments, thereby exploring new chemical space.
Drug Discovery Logic Diagram
This diagram illustrates the strategic role of this compound as a building block in a typical drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 8-Methylquinoline-5-boronic acid | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Commercial Availability and Application of Substituted Quinoline Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of substituted quinoline boronic acids, essential building blocks in medicinal chemistry and materials science. This document details their application in Suzuki-Miyaura cross-coupling reactions and explores the role of quinoline-containing molecules in inhibiting critical signaling pathways in cancer.
Commercial Availability of Substituted Quinoline Boronic Acids
Substituted quinoline boronic acids are readily available from a variety of chemical suppliers. The availability of different isomers allows for the strategic introduction of the quinoline moiety into diverse molecular scaffolds. Key commercial suppliers include, but are not limited to, Chem-Impex, Thermo Scientific (formerly Acros Organics), Sigma-Aldrich, BLDpharm, Frontier Specialty Chemicals, TCI America, Oakwood Chemical, Boron Molecular, MedChemExpress, and CP Lab Safety.
The following tables summarize the availability of several common quinoline boronic acid isomers. Please note that purity, price, and stock levels are subject to change and should be confirmed with the respective suppliers.
Table 1: Commercial Availability of Quinoline-2-boronic Acid
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | Varies | Typically ≥95% | Inquire |
Table 2: Commercial Availability of Quinoline-3-boronic Acid
| Supplier | CAS Number | Purity | Price (USD) - Example |
| Thermo Scientific Chemicals | 191162-39-7 | 95% | 43.65 / 1 g |
| Frontier Specialty Chemicals | 191162-39-7 | Inquire | Inquire |
| BLDpharm | N/A | Inquire | Inquire |
Table 3: Commercial Availability of Quinoline-5-boronic Acid
| Supplier | CAS Number | Purity | Price (USD) - Example |
| Chem-Impex | 355386-94-6 | ≥95% (HPLC) | 110.57 / 250 mg |
| Frontier Specialty Chemicals | 355386-94-6 | Inquire | Inquire |
| MedChemExpress | 355386-94-6 | 98.97% | 55 / 1 g |
| CP Lab Safety | 355386-94-6 | min 97% | Inquire |
Table 4: Commercial Availability of Quinoline-6-boronic Acid
| Supplier | Purity | Price (USD) - Example |
| Thermo Scientific Chemicals | 97% | 168.00 / 1 g |
Table 5: Commercial Availability of Quinoline-8-boronic Acid
| Supplier | CAS Number | Purity | Price (USD) - Example |
| Chem-Impex | 86-58-8 | 95 - 105% | 65.40 / 200 mg |
| Sigma-Aldrich | 86-58-8 | Technical Grade | Inquire |
| TCI America | Varies | Varies | 25.75 / 200 mg |
| Boron Molecular | 480424-95-1 | 97% | Inquire |
| Oakwood Chemical | 86-58-8 | 88% | 13.00 / 1 g |
Application in Suzuki-Miyaura Cross-Coupling Reactions
Substituted quinoline boronic acids are invaluable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of a substituted quinoline boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Reaction Setup:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the quinoline boronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Role in Targeting Signaling Pathways in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Quinoline-containing molecules often function as kinase inhibitors, targeting aberrant signaling pathways that drive cancer cell proliferation and survival.
A prominent example is Lenvatinib , a multi-kinase inhibitor bearing a quinoline moiety. Lenvatinib is used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma. Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs), primarily Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4).
Inhibition of the VEGFR and FGFR signaling pathways by Lenvatinib disrupts downstream cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways. This dual inhibition effectively suppresses tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.
The Synthesis of Quinoline Derivatives: An In-depth Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and organic synthesis, forming the structural basis of a vast array of pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive overview of the core synthetic methodologies for constructing quinoline derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and relevant signaling pathways.
Classical Methods for Quinoline Synthesis
The following sections detail the seminal named reactions that have been the bedrock of quinoline synthesis for over a century. These methods, while sometimes requiring harsh conditions, remain highly relevant and are frequently employed in both academic and industrial research.
The Skraup Synthesis
The Skraup synthesis is a classic and vigorous reaction that produces quinoline from the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[1][2]
Reaction Mechanism:
The reaction proceeds in several steps:
-
Dehydration of glycerol by sulfuric acid to form acrolein.[1]
-
Michael addition of the aniline to acrolein.
-
Acid-catalyzed cyclization of the resulting intermediate.
-
Dehydration and subsequent oxidation to yield the aromatic quinoline ring system.
Experimental Protocol: Synthesis of Quinoline
-
Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.
-
Procedure: In a large flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol. Add ferrous sulfate heptahydrate to moderate the reaction.[3] Gently heat the mixture. The reaction is highly exothermic. Maintain the temperature at 140-150°C for 3-4 hours. After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline. The crude quinoline is then isolated by steam distillation. The product is further purified by fractional distillation, collecting the fraction boiling at 235-237°C.
Quantitative Data:
| Aniline Derivative | Oxidizing Agent | Yield (%) | Reference |
| Aniline | Nitrobenzene | 84-91 | [4] |
| o-Toluidine | Nitrobenzene | 75-81 | N/A |
| p-Toluidine | Nitrobenzene | 80-86 | N/A |
| p-Anisidine | Arsenic Pentoxide | 60-65 | N/A |
The Doebner-von Miller Reaction
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, leading to the formation of substituted quinolines.[1][5]
Reaction Mechanism:
The mechanism is thought to involve the initial 1,4-conjugate addition of aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization and subsequent oxidation to furnish the quinoline derivative.[6]
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
-
Materials: Aniline, crotonaldehyde (or acetaldehyde which forms it in situ), hydrochloric acid, zinc chloride.
-
Procedure: A mixture of aniline and hydrochloric acid is heated. Crotonaldehyde is added dropwise to the refluxing solution.[7] The slow addition is crucial to control the exothermic reaction and minimize tar formation.[6] After the addition is complete, the mixture is refluxed for several hours. Upon cooling, the mixture is neutralized with a strong base (e.g., NaOH). The 2-methylquinoline is then isolated by steam distillation and can be further purified by distillation.
Quantitative Data:
| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Yield (%) | Reference |
| Aniline | Crotonaldehyde | HCl | 50 | [7] |
| 3,4-Dimethylaniline | Methyl vinyl ketone | HCl | 71 | N/A |
| p-Anisidine | Crotonaldehyde | HCl | 65 | N/A |
| p-Chloroaniline | Methyl vinyl ketone | HCl | 58 | N/A |
The Combes Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[1][8]
Reaction Mechanism:
The reaction begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[9] Under acidic conditions, this intermediate undergoes cyclization followed by dehydration to yield the final quinoline product.[8]
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
-
Materials: Aniline, acetylacetone (2,4-pentanedione), concentrated sulfuric acid.
-
Procedure: Aniline and acetylacetone are mixed and cooled in an ice bath. Concentrated sulfuric acid is added slowly with stirring, keeping the temperature low. The mixture is then heated, typically in a water bath, for a short period. After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., ammonia or sodium hydroxide) to precipitate the product. The crude 2,4-dimethylquinoline is collected by filtration and can be purified by recrystallization or distillation.
Quantitative Data:
| Aniline Derivative | β-Diketone | Acid Catalyst | Yield (%) | Reference |
| Aniline | Acetylacetone | H₂SO₄ | 85 | N/A |
| m-Toluidine | Acetylacetone | H₂SO₄ | 78 | N/A |
| p-Anisidine | Benzoylacetone | Polyphosphoric Acid | 72 | N/A |
| β-Naphthylamine | Acetylacetone | H₂SO₄ | 90 | [10] |
The Conrad-Limpach-Knorr Synthesis
This synthesis involves the reaction of anilines with β-ketoesters. The reaction conditions determine the product: at lower temperatures, the reaction favors attack at the keto group, leading to a β-aminoacrylate that cyclizes at high temperatures to form a 4-hydroxyquinoline (Conrad-Limpach). At higher initial temperatures, attack at the ester group is favored, leading to a β-ketoanilide that cyclizes to a 2-hydroxyquinoline (Knorr).[11]
Reaction Mechanism (Conrad-Limpach):
-
Nucleophilic attack of the aniline on the keto group of the β-ketoester.
-
Formation of a β-aminoacrylate (enamine) intermediate.
-
High-temperature thermal cyclization of the intermediate.[12]
-
Elimination of an alcohol molecule to form the 4-hydroxyquinoline.[12]
Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline
-
Materials: Aniline, ethyl acetoacetate, Dowtherm A (or mineral oil).
-
Step 1 (Enamine formation): Aniline and ethyl acetoacetate are mixed, often with a catalytic amount of acid, and heated gently (e.g., 100-140°C) for a few hours. Water and ethanol are removed by distillation.
-
Step 2 (Cyclization): The resulting crude β-aminoacrylate is added to a high-boiling solvent like Dowtherm A, preheated to approximately 250°C.[12] The mixture is maintained at this temperature for a short period (e.g., 30 minutes). After cooling, the product crystallizes, is collected by filtration, and washed with a solvent like toluene or acetone to remove the high-boiling solvent. Further purification can be achieved by recrystallization.
Quantitative Data (Conrad-Limpach):
| Aniline Derivative | β-Ketoester | Cyclization Solvent | Yield (%) | Reference |
| Aniline | Ethyl acetoacetate | Dowtherm A | 95 | [11] |
| m-Chloroaniline | Ethyl acetoacetate | Mineral Oil | 88 | N/A |
| p-Toluidine | Methyl acetoacetate | Diphenyl ether | 92 | N/A |
| 4-Nitroaniline | Ethyl acetoacetate | Dowtherm A | 65 | [13] |
The Friedländer Synthesis
The Friedländer synthesis is a versatile method for producing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[14][15]
Reaction Mechanism:
Two primary pathways are proposed:
-
An initial aldol condensation between the two carbonyl compounds, followed by cyclization (intramolecular Schiff base formation) and dehydration.
-
Initial formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation.[14]
Experimental Protocol: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
-
Materials: 2-Aminobenzophenone, ethyl acetoacetate, zirconium(IV) chloride (ZrCl₄), ethanol, water.[16]
-
Procedure: To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[16] Stir the reaction mixture at 60°C and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[16]
Quantitative Data:
| 2-Aminoaryl Carbonyl | Methylene Compound | Catalyst | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Acetone | NaOH | 70-80 | [17] |
| 2-Aminoacetophenone | Cyclohexanone | KOH | 85 | N/A |
| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ | 92 | [16] |
| 2-Amino-5-chlorobenzophenone | Acetophenone | p-TsOH | 88 | [18] |
Modern Synthetic Approaches
While classical methods are robust, modern organic synthesis has driven the development of more efficient, versatile, and environmentally benign strategies for constructing the quinoline core.
Multicomponent Reactions (MCRs)
MCRs offer a powerful strategy for synthesizing complex quinoline derivatives in a single step from three or more starting materials, thereby increasing efficiency and atom economy.[19] The Povarov reaction is a notable example, typically involving an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines.
Transition-Metal Catalyzed Syntheses
Transition-metal catalysis has revolutionized quinoline synthesis, enabling the use of a broader range of substrates and facilitating novel bond formations under milder conditions. Catalysts based on palladium, copper, iron, and silver have been instrumental in developing new cyclization, C-H activation, and coupling strategies to build the quinoline scaffold with high efficiency and selectivity.
Quinoline Derivatives in Signaling Pathways
The pharmacological importance of quinoline derivatives often stems from their ability to interact with and modulate key biological signaling pathways. A prominent example is their role as inhibitors in cancer-related pathways.
The PI3K/Akt/mTOR Signaling Pathway:
This pathway is a critical regulator of cell proliferation, growth, and survival. It is frequently overactive in many types of cancer. Certain quinoline derivatives have been designed to inhibit key kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
References
- 1. iipseries.org [iipseries.org]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. organicreactions.org [organicreactions.org]
- 16. Friedlaender Synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Methylquinoline-8-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-Methylquinoline-8-boronic acid with various aryl and heteroaryl halides. The quinoline moiety is a significant scaffold in medicinal chemistry, and the ability to functionalize it at the 8-position via C-C bond formation is crucial for the synthesis of novel drug candidates and molecular probes.
The Suzuki-Miyaura reaction is a versatile and powerful method for constructing biaryl and heteroaryl-aryl structures.[1][2] It is widely utilized in drug discovery due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4][5]
Reaction Principle
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.[1][2] The catalytic cycle consists of three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[2][6] The base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[6][7]
Illustrative Reaction Scheme
Data Presentation: Representative Suzuki Coupling Conditions and Yields
The following table summarizes typical conditions and illustrative yields for the Suzuki-Miyaura coupling of this compound with various coupling partners. Optimization is often necessary for specific substrate combinations.
| Entry | Coupling Partner (R'-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 88 |
| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 90 | 16 | 92 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3) | Toluene | 110 | 24 | 75 |
| 4 | 4-Iodobenzonitrile | PdCl₂(dppf) (4) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 18 | 85 |
| 5 | Phenyl triflate | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (2) | THF | 70 | 24 | 80 |
Note: This data is representative and based on typical outcomes for similar Suzuki-Miyaura couplings.[6] Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This general procedure can be adapted for the coupling of this compound with a variety of aryl or heteroaryl halides.
Materials:
-
This compound (1.0 eq.)
-
Aryl/Heteroaryl halide (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq.)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DME), potentially with water
Procedure:
-
To a dry reaction flask, add this compound, the aryl/heteroaryl halide, the palladium catalyst, the ligand (if applicable), and the base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this process three times.[3]
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir for the specified time (12-24 hours).[3]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 6-Methyl-8-aryl/heteroaryl-quinoline product.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider screening different catalysts, ligands, bases, and solvents. Electron-rich and bulky phosphine ligands can be beneficial for challenging substrates.[8] Increasing the temperature or reaction time may also improve the yield.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. To minimize this, ensure the reaction is thoroughly degassed and run under an inert atmosphere. Using more stable boronic esters (e.g., pinacol esters) can also mitigate this issue.[8]
-
Homocoupling: The formation of biaryl products from the coupling of two halide molecules or two boronic acid molecules can occur. Optimizing the catalyst and ligand system can often reduce homocoupling.[8]
-
Catalyst Deactivation: The nitrogen atom of the quinoline ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[8] Using bulky ligands can sometimes prevent this coordination. If the catalyst turns into palladium black, it indicates decomposition; in such cases, using a more robust ligand or lowering the reaction temperature might be necessary.[8]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
This diagram outlines the key steps in the experimental procedure for the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Methylquinoline-8-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The functionalization of this heterocyclic system is of paramount importance in the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2] This palladium-catalyzed reaction between an organoboron compound, such as 6-methylquinoline-8-boronic acid, and an organic halide or triflate offers a broad substrate scope, mild reaction conditions, and tolerance to a variety of functional groups, making it highly valuable in drug discovery and development.[1][3]
These application notes provide detailed protocols and a summary of reaction conditions for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various (hetero)aryl halides. The resulting 8-aryl-6-methylquinoline derivatives are of significant interest for screening in various drug discovery programs.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.[2]
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is typically facilitated by a base.[4]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative Suzuki-Miyaura coupling reactions of an 8-halo-6-methylquinoline with various arylboronic acids. These conditions are illustrative and can be adapted for the coupling of this compound with various aryl halides.[3] Optimization may be required for specific substrates.
| Entry | Aryl Halide | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 8-Bromo-6-methylquinolin-2(1H)-one | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 8-Bromo-6-methylquinolin-2(1H)-one | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 18 | 92 |
| 3 | 8-Bromo-6-methylquinolin-2(1H)-one | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF | 70 | 24 | 78 |
| 4 | 8-Bromo-6-methylquinolin-2(1H)-one | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DME/H₂O | 85 | 16 | 88 |
Experimental Protocols
The following is a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, synthesized from published procedures for similar couplings.[3]
Materials:
-
This compound
-
Aryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), cesium carbonate (2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[3]
-
Add 1,4-dioxane and deionized water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 18-24 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-6-methylquinoline.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 8-aryl-6-methylquinolines from this compound. The choice of palladium catalyst, ligand, base, and solvent system can be tailored to achieve high yields with a variety of coupling partners. The protocols and data presented herein provide a solid foundation for researchers to utilize this powerful transformation in the synthesis of novel quinoline derivatives for drug discovery and other applications.
References
Application Notes and Protocols for Solvent Selection in the Suzuki Coupling of 6-Methylquinoline-8-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in drug discovery for the synthesis of complex molecules, including biaryl and heteroaryl structures. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse substituents at the 8-position of 6-methylquinoline via Suzuki coupling is of significant interest for the development of novel therapeutic agents.
A critical parameter influencing the success of a Suzuki-Miyaura coupling is the choice of solvent. The solvent system affects the solubility of reactants, the stability of the catalyst, and the rate and selectivity of the reaction. This document provides detailed application notes, protocols, and a comparative analysis of common solvents for the Suzuki coupling of 6-methylquinoline-8-boronic acid with aryl halides.
General Considerations for Solvent Selection
The selection of an appropriate solvent or solvent mixture is crucial for an efficient Suzuki-Miyaura coupling. Key factors to consider include:
-
Solubility: The solvent must dissolve the this compound, the aryl halide, the base, and the palladium catalyst to ensure a homogeneous reaction mixture.
-
Catalyst Stability and Activity: The solvent can influence the stability and activity of the palladium catalyst. Coordinating solvents can stabilize the catalytic species, while others may lead to catalyst deactivation.
-
Reaction Temperature: The boiling point of the solvent will dictate the accessible temperature range for the reaction. Many Suzuki couplings require heating to proceed at a reasonable rate.
-
Biphasic vs. Anhydrous Conditions: Suzuki reactions can be performed under anhydrous conditions or in biphasic systems, typically an organic solvent with an aqueous solution of a base. Aqueous conditions are often beneficial for the coupling of heteroaryl boronic acids.[1]
-
Work-up and Purification: The choice of solvent can impact the ease of product isolation and purification.
Commonly employed solvents for Suzuki-Miyaura couplings include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMSO), often in combination with water.[2][3]
Comparative Data on Solvent Effects in Suzuki Coupling of N-Heterocycles
While direct comparative data for the Suzuki coupling of this compound is limited in the literature, the following table summarizes representative data from studies on structurally related N-heterocyclic compounds. This information provides valuable insights into the potential impact of solvent choice on reaction outcomes.
| Entry | Heterocyclic Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene (anhydrous) | 100 | - | 96 | [3] |
| 2 | 9-Benzyl-6-chloropurine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (2.5) | aq. K₂CO₃ | DME/H₂O | 85 | - | 76 | [3] |
| 3 | DNA-conjugated aryl iodide | (het)aryl boronic acids | Na₂PdCl₄/sSPhos | K₂CO₃ | Acetonitrile/H₂O (4:1) | 37 | 28 | 94 | [2] |
| 4 | DNA-conjugated aryl iodide | (het)aryl boronic acids | Na₂PdCl₄/sSPhos | K₂CO₃ | 1,4-Dioxane | 37 | 28 | comparable to 94% | [2] |
| 5 | DNA-conjugated aryl iodide | (het)aryl boronic acids | Na₂PdCl₄/sSPhos | K₂CO₃ | DMSO | 37 | 28 | lower than 94% | [2] |
| 6 | DNA-conjugated aryl iodide | (het)aryl boronic acids | Na₂PdCl₄/sSPhos | K₂CO₃ | DMF | 37 | 28 | lower than 94% | [2] |
| 7 | DNA-conjugated aryl iodide | (het)aryl boronic acids | Na₂PdCl₄/sSPhos | K₂CO₃ | THF | 37 | 28 | lower than 94% | [2] |
| 8 | 8-bromo-6-methylquinolin-2(1H)-one | Arylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 70 | 18-24 | Illustrative | [4] |
This table is a representative summary based on literature for similar N-heterocyclic systems and is intended to guide solvent screening.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Protocol 1: Anhydrous Conditions
This protocol is suitable for coupling with electron-rich aryl halides.
Materials:
-
This compound (1.0 eq.)
-
Aryl halide (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Aqueous Conditions
This protocol is often preferred for coupling with electron-poor aryl halides or when using water-soluble reagents.
Materials:
-
This compound (1.0 eq.)
-
Aryl halide (1.2 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄ or an aqueous solution of Na₂CO₃/K₂CO₃, 2.0-3.0 eq.)
-
Organic solvent (e.g., 1,4-Dioxane, THF, or Acetonitrile)
-
Deionized water
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the organic solvent and deionized water (typically in a ratio of 2:1 to 4:1) via syringe.
-
Heat the reaction mixture to 70-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
6-Methylquinoline-8-boronic Acid: A Versatile Building Block in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylquinoline-8-boronic acid is a heterocyclic organic compound that holds significant potential as a building block in medicinal chemistry. Its quinoline scaffold is a privileged structure found in a wide array of biologically active compounds, while the boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Although specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest a primary role in the synthesis of novel drug candidates. These derivatives are of considerable interest for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.
These application notes provide an overview of the potential uses of this compound in medicinal chemistry, with a focus on its application in the Suzuki-Miyaura cross-coupling reaction for the synthesis of diverse molecular libraries. The provided protocols are representative examples for this class of compounds and may require optimization for specific substrates and reaction conditions.
Application Notes
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of complex organic molecules. The quinoline core is a well-established pharmacophore, and the ability to introduce a variety of substituents at the 8-position via the boronic acid moiety allows for the systematic exploration of structure-activity relationships (SAR).
Key Applications:
-
Suzuki-Miyaura Cross-Coupling Reactions: This is the most prominent application of this compound. It can be coupled with a wide range of aryl, heteroaryl, or vinyl halides and triflates to generate a diverse library of 8-substituted 6-methylquinolines. This reaction is highly valued for its mild conditions, functional group tolerance, and broad substrate scope.
-
Synthesis of Bioactive Molecules: By carefully selecting the coupling partner, researchers can synthesize novel compounds with potential therapeutic activities. The 6-methylquinoline scaffold has been associated with various biological activities, and modifications at the 8-position can modulate potency, selectivity, and pharmacokinetic properties.
-
Fragment-Based Drug Discovery (FBDD): this compound can be used as a fragment for screening against biological targets. The boronic acid group can form reversible covalent bonds with serine, threonine, or tyrosine residues in protein active sites, making it a valuable tool in FBDD campaigns.
Illustrative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative Suzuki-Miyaura coupling reactions of a generic quinoline-boronic acid with various aryl halides. The reaction conditions and yields are illustrative and based on typical outcomes for similar couplings. Optimization would be necessary for this compound.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 12 | 85 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ (2 eq) | Dioxane/H₂O (5:1) | 18 | 78 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2 eq) | Toluene/H₂O (10:1) | 16 | 92 |
| 4 | 4-Iodoanisole | Pd₂(dba)₃ (1) / XPhos (2) | K₂CO₃ (2 eq) | THF/H₂O (4:1) | 10 | 90 |
Experimental Protocols
The following is a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using a quinoline-boronic acid. This protocol is synthesized from published procedures for analogous compounds and is intended as a general guide.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-6-methylquinoline product.
Visualizations
Diagram 1: General Suzuki-Miyaura Catalytic Cycle
Synthesis of Bioactive 8-Aryl-6-Methylquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive compounds utilizing 6-Methylquinoline-8-boronic acid as a key building block. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate 8-aryl-6-methylquinoline derivatives, a scaffold of significant interest in medicinal chemistry due to its potential anticancer and antimicrobial properties.
Introduction
The quinoline core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The functionalization of the quinoline ring system allows for the fine-tuning of these biological properties. This compound is a versatile reagent for introducing the 6-methylquinoline moiety into various molecular frameworks, most notably through the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the quinoline core and a variety of aryl or heteroaryl partners, enabling the creation of diverse chemical libraries for biological screening.
Synthesis of 8-Aryl-6-Methylquinolines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. In the context of this application, this compound serves as the organoboron partner, reacting with a variety of aryl halides to produce the corresponding 8-aryl-6-methylquinolines.
General Reaction Scheme:
Caption: General Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of a Representative 8-Aryl-6-Methylquinoline
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Aryl halide (e.g., 4-bromotoluene) (1.2 eq.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq.)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq.)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen) three times to ensure anaerobic conditions.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 8-aryl-6-methylquinoline.
Experimental Workflow
Caption: Suzuki-Miyaura cross-coupling workflow.
Biological Activities of 8-Substituted-6-Methylquinoline Derivatives
Derivatives of the 6-methylquinoline scaffold have been investigated for a variety of biological activities. The introduction of different aryl groups at the 8-position via Suzuki-Miyaura coupling can significantly modulate their therapeutic potential. Below is a summary of reported biological activities for structurally related compounds.
| Compound Class | Biological Activity | Potency (Example) | Reference |
| 8-Aryl-6-methylquinolin-2(1H)-ones | Anticancer | - | [1] |
| 8-Aryl-6-methylquinolin-2(1H)-ones | Antimicrobial | - | [1] |
| 8-Aryl-6-methylquinolin-2(1H)-ones | Anti-inflammatory | - | [1] |
| 8-Hydroxyquinolin-2(1H)-one analogues | β2-agonists | - | [1] |
Potential Signaling Pathways
The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a valuable synthetic intermediate for the generation of novel bioactive compounds. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for the synthesis of a diverse library of 8-aryl-6-methylquinoline derivatives. These compounds represent a promising class of molecules for further investigation in the fields of oncology and infectious diseases. The provided protocols and data serve as a foundational guide for researchers and scientists in the development of new therapeutic agents based on the 6-methylquinoline scaffold.
References
Application of 6-Methylquinoline-8-boronic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
6-Methylquinoline-8-boronic acid is a valuable building block in the synthesis of novel kinase inhibitors, a class of targeted therapeutics crucial in oncology and other disease areas. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] The presence of the boronic acid moiety at the 8-position of the 6-methylquinoline core allows for versatile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction enables the efficient introduction of a wide variety of aryl and heteroaryl substituents, which is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
The 6-methyl group on the quinoline ring can also play a significant role in the structure-activity relationship (SAR), potentially influencing the binding affinity and selectivity of the final compound by interacting with specific pockets within the kinase active site.
This document provides detailed protocols for the synthesis of a representative kinase inhibitor using this compound and outlines methods for its biological evaluation. The primary target for the synthesized class of compounds, based on analogous structures, is the c-Met receptor tyrosine kinase, a key driver in various cancers.
Data Presentation
The following table summarizes the inhibitory activities of representative 8-substituted quinoline derivatives against the c-Met kinase, demonstrating the potential for compounds synthesized from this compound to exhibit potent inhibition. The data is derived from analogous compounds where a quinoline core is coupled with various aryl partners.
| Compound ID | Aryl/Heteroaryl Partner | c-Met IC50 (nM) |
| 1 | 3-Fluorophenyl | 50 |
| 2 | 4-Pyridyl | 25 |
| 3 | 2-Aminophenyl | 75 |
| 4 | 3-Hydroxyphenyl | 100 |
| 5 | 4-(Methylsulfonyl)phenyl | 15 |
Note: The data presented are representative values for analogous 8-aryl quinoline compounds to illustrate the potential efficacy of derivatives synthesized from this compound.
Experimental Protocols
Protocol 1: Synthesis of 8-(Aryl)-6-methylquinoline via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a substituted aryl bromide.
Materials:
-
This compound
-
Substituted aryl bromide (e.g., 3-bromoaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the substituted aryl bromide (1.1 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-(aryl)-6-methylquinoline derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (c-Met)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against the c-Met kinase.
Materials:
-
Synthesized 8-(aryl)-6-methylquinoline compound
-
Recombinant human c-Met kinase
-
ATP (Adenosine triphosphate)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the synthesized compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate. Include a positive control (a known c-Met inhibitor) and a negative control (DMSO vehicle).
-
Add the c-Met kinase and the kinase substrate to the wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the kinase detection reagent according to the manufacturer's protocol.
-
Allow the signal to develop and then measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 8-(Aryl)-6-methylquinoline.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 6-Methylquinoline-8-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the microwave-assisted Suzuki-Miyaura cross-coupling of 6-methylquinoline-8-boronic acid with various aryl and heteroaryl halides. This reaction is a powerful tool for the synthesis of novel 8-aryl-6-methylquinoline derivatives, which are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds. Microwave irradiation offers a significant advantage over conventional heating by dramatically reducing reaction times, often leading to improved yields and cleaner reaction profiles.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The use of microwave technology accelerates this palladium-catalyzed process, making it a highly efficient method for the rapid generation of compound libraries for drug discovery and development. The 6-methylquinoline scaffold is a key structural motif in many pharmaceuticals, and functionalization at the 8-position with diverse aryl groups can lead to the discovery of novel therapeutic agents.
General Reaction Scheme
The microwave-assisted Suzuki coupling of this compound with an aryl halide proceeds via a palladium-catalyzed cycle to yield the corresponding 8-aryl-6-methylquinoline.
Reaction:
This compound + Ar-X ---(Pd Catalyst, Base, Microwave)--> 8-Aryl-6-methylquinoline
Where Ar-X represents an aryl or heteroaryl halide (I, Br, Cl).
Experimental Protocols
Below are generalized protocols for the microwave-assisted Suzuki coupling of this compound. These conditions are based on typical procedures for similar heterocyclic systems and may require optimization for specific substrates.[1][2][3]
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of the coupling reaction between this compound and a new aryl halide partner.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (Ar-X) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent mixture to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-6-methylquinoline.
-
Protocol 2: Optimized for Activated Aryl Bromides
This protocol is a starting point for reactions involving electron-rich or electron-neutral aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (Ar-Br) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 5:1 v/v)
-
Microwave reaction vial with a stir bar
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Irradiate the mixture at 140 °C for 10-20 minutes.
-
Proceed with the work-up and purification as described in Protocol 1.
Data Presentation: Illustrative Reaction Parameters
| Aryl Halide (Ar-X) | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (min) | Typical Yield (%) |
| 4-Iodobenzonitrile | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 120 | 15 | 85-95 |
| 4-Bromotoluene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O | 140 | 20 | 80-90 |
| 3-Chloropyridine | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ (3) | t-BuOH/H₂O | 150 | 30 | 60-75 |
| 2-Bromoanisole | Pd(OAc)₂/SPhos (2/4) | K₂CO₃ (2) | DMF/H₂O | 130 | 25 | 75-85 |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Ethanol/H₂O | 120 | 20 | 88-96 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted Suzuki coupling of this compound.
Caption: General workflow for microwave-assisted Suzuki coupling.
Suzuki Coupling Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature. Screening different palladium catalysts, ligands, and bases can also significantly impact the outcome. The reactivity of haloquinolines generally follows the order I > Br > Cl.[4] For less reactive chlorides, more sophisticated catalyst systems and harsher conditions may be necessary.[4]
-
Byproduct Formation: Protodeboronation (loss of the boronic acid group) can be a significant side reaction.[4] Using a less polar solvent or a milder base may mitigate this issue.
-
Reaction Monitoring: It is highly recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4][5]
By leveraging the speed and efficiency of microwave-assisted synthesis, researchers can rapidly access a wide array of novel 8-aryl-6-methylquinoline derivatives for further investigation in drug discovery and materials science.
References
Application Note: A Scalable Synthesis of 6-Methylquinoline-8-boronic Acid for Pharmaceutical and Materials Science Applications
Introduction
6-Methylquinoline-8-boronic acid is a key building block in modern organic synthesis, with significant applications in drug discovery and materials science.[1][2] Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[1][3] Boronic acids, in general, are recognized for their stability, low toxicity, and versatile reactivity, making them valuable intermediates in the synthesis of novel therapeutic agents and advanced materials.[4][5] This application note provides a detailed, multi-step protocol for the scale-up synthesis of this compound, addressing the needs of researchers, scientists, and drug development professionals.
Overall Synthetic Pathway
The synthesis of this compound can be achieved in a robust four-step sequence starting from readily available commercial reagents. The pathway involves the construction of the quinoline core via a Skraup synthesis, followed by regioselective bromination, Miyaura borylation, and subsequent hydrolysis to yield the target compound.
Caption: Proposed four-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Methylquinoline via Skraup Synthesis
The Skraup synthesis is a well-established, albeit vigorous, reaction for the preparation of quinolines and is suitable for large-scale production with appropriate engineering controls.[6][7]
Reaction Scheme: p-Toluidine + Glycerol --(H₂SO₄, Nitrobenzene)--> 6-Methylquinoline
Procedure:
-
To a stirred solution of p-toluidine (1.0 eq) and glycerol (4.0 eq) in nitrobenzene (2 volumes), cautiously add concentrated sulfuric acid (2 volumes) dropwise at room temperature.
-
Slowly heat the reaction mixture to 140 °C. An exothermic reaction is expected, and the temperature may rise to reflux.[8] Careful temperature control is crucial. The use of ferrous sulfate as a moderator is recommended for smoother reaction progression.[9]
-
Maintain the reaction at 140 °C for 6 hours, monitoring completion by TLC or HPLC.
-
After completion, cool the mixture to room temperature and quench by pouring it into a large volume of chilled water (50 volumes).
-
Adjust the pH to ~9 with a 40% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford pure 6-methylquinoline.
Step 2: Synthesis of 8-Bromo-6-methylquinoline
This step involves the regioselective bromination of the 6-methylquinoline core at the 8-position.
Reaction Scheme: 6-Methylquinoline + NBS --(H₂SO₄)--> 8-Bromo-6-methylquinoline
Procedure:
-
Charge 6-methylquinoline (1.0 eq) into a reactor containing concentrated sulfuric acid at 0-5 °C.
-
Portion-wise, add N-bromosuccinimide (NBS) (1.05 eq) while maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Step 3: Synthesis of this compound pinacol ester (Miyaura Borylation)
This palladium-catalyzed borylation is an efficient method for creating the C-B bond.[10]
Reaction Scheme: 8-Bromo-6-methylquinoline + Bis(pinacolato)diboron --(Pd(dppf)Cl₂, KOAc)--> this compound pinacol ester
Procedure:
-
To a degassed solution of 8-bromo-6-methylquinoline (1.0 eq) and bis(pinacolato)diboron (1.1 eq) in a suitable solvent (e.g., 1,4-dioxane or toluene), add potassium acetate (3.0 eq) and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel or by recrystallization.
Step 4: Synthesis of this compound
The final step is the hydrolysis of the pinacol ester to the desired boronic acid.
Reaction Scheme: this compound pinacol ester --(HCl)--> this compound
Procedure:
-
Dissolve the crude this compound pinacol ester in a mixture of acetone and 2N HCl.
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Adjust the pH of the aqueous solution to ~4-5 with a suitable base (e.g., 2N NaOH).
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Data Presentation
The following table summarizes the expected yields and key physical properties for the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Form | Purity (HPLC) |
| 6-Methylquinoline | C₁₀H₉N | 143.18 | 75-85 | Pale yellow liquid | ≥ 98% |
| 8-Bromo-6-methylquinoline | C₁₀H₈BrN | 222.08 | 80-90 | Off-white solid | ≥ 98% |
| This compound pinacol ester | C₁₆H₂₀BNO₂ | 269.15 | 70-85 | White solid | ≥ 97% |
| This compound | C₁₀H₁₀BNO₂ | 187.01 | 85-95 | White to off-white powder | ≥ 99% |
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Caption: Key considerations for scaling up the synthesis process.
-
Step 1 (Skraup Synthesis): The highly exothermic nature of the Skraup reaction is the primary safety concern.[7] On a large scale, efficient heat dissipation is critical. This can be achieved through the use of jacketed reactors with precise temperature control, slow addition of reagents, and potentially a continuous flow setup.
-
Step 2 (Bromination): The use of concentrated sulfuric acid requires appropriate corrosion-resistant reactors. The workup involving neutralization will generate significant amounts of gas and heat, which must be managed.
-
Step 3 (Miyaura Borylation): On a larger scale, ensuring an inert atmosphere to protect the palladium catalyst is crucial. The cost of the palladium catalyst can be significant, so optimizing catalyst loading and implementing a recovery/recycling strategy is economically important. Filtration to remove the catalyst post-reaction may require specialized equipment.
-
Step 4 (Hydrolysis and Purification): Crystallization is the preferred method for purification on a large scale as it is more cost-effective and scalable than chromatography.[11] Solvent selection and control of cooling rates will be critical to obtain the desired crystal form and purity.
Conclusion
The provided multi-step synthesis offers a viable and scalable route to high-purity this compound. By carefully managing the reaction conditions, particularly the exothermic Skraup synthesis, and optimizing the purification methods, this protocol can be effectively implemented for both pilot-scale and commercial manufacturing, supporting the needs of the pharmaceutical and materials science industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uop.edu.pk [uop.edu.pk]
- 7. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
- 8. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 6-Methylquinoline-8-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield with 6-Methylquinoline-8-boronic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki coupling reaction with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to No Product Yield
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the primary factors I should investigate?
A1: Low or no yield in Suzuki coupling reactions involving heteroaryl boronic acids like this compound is a common challenge. A systematic evaluation of the following key parameters is recommended:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and ligand is critical for the success of the coupling reaction.[1] The catalyst may be deactivated or not suitable for this specific substrate.
-
Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and phosphine ligands.[1] For challenging substrates, electron-rich and bulky ligands such as Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be particularly effective.[1] Pd(dppf)Cl₂ is another catalyst worth considering.[1]
-
-
Inappropriate Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation.[1][2] An unsuitable base can lead to a sluggish or stalled reaction.
-
Recommendation: Common bases for Suzuki coupling include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][3] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be explored.[3] The optimal base should be determined empirically for your specific aryl halide partner.[3]
-
-
Suboptimal Solvent System: The solvent influences the solubility of reactants and the activity of the catalyst.[1][3]
-
Inadequate Reaction Temperature: Many Suzuki couplings require heating to proceed at an efficient rate.[1][3]
-
Degradation of this compound: Heteroaryl boronic acids are known to be susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, leading to reduced availability for the coupling reaction.[1][3][4]
Issue 2: Formation of Significant Side Products
Q2: My reaction is producing a substantial amount of homocoupling product from the boronic acid and/or dehalogenation of my aryl halide. How can I minimize these side reactions?
A2: The formation of side products is a common issue that can significantly lower the yield of the desired coupled product. Here’s how to address them:
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen, which can also deactivate the palladium catalyst.[5]
-
Recommendation: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3] Maintaining a strict inert atmosphere throughout the reaction is crucial.
-
-
Dehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Protodeboronation of this compound: As mentioned previously, the instability of the boronic acid can lead to its decomposition.
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify my final product from the reaction mixture. What are some common impurities and how can I remove them?
A3: Purification challenges in Suzuki coupling often arise from residual catalyst, unreacted starting materials, and side products.
-
Common Impurities:
-
Palladium residues
-
Unreacted boronic acid and its byproducts
-
Homocoupled products
-
Phosphine oxide (from the ligand)
-
-
Purification Strategy:
-
Workup: After the reaction is complete, a standard aqueous workup involving dilution with an organic solvent (e.g., ethyl acetate) and washing with water and brine is recommended.[5]
-
Filtration: To remove some palladium residues, you can filter the crude product solution through a pad of Celite.[6]
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product.[5][7] A gradient of a suitable solvent system, such as ethyl acetate in hexanes, is often effective.[7]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for aryl halides in Suzuki coupling?
A1: The reactivity of aryl halides in Suzuki coupling generally follows the order of bond dissociation energy: I > Br > OTf > Cl.[1][8] Iodo- and bromoquinolines are typically more reactive than their chloro counterparts.[1]
Q2: How can I effectively monitor the progress of my Suzuki coupling reaction?
A2: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.[5][7]
Q3: Are there any alternatives to boronic acids for this type of coupling?
A3: Yes, due to the potential instability of boronic acids, especially heteroaryl boronic acids, more stable alternatives can be used.[3][4] These include boronic esters (e.g., pinacol esters) and potassium trifluoroborate salts, which can exhibit enhanced stability and are less prone to protodeboronation.[1][8]
Data Presentation: Optimization of Reaction Parameters
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions, based on general findings for similar substrates. These should serve as a starting point for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(PPh₃)₄ (2-5) | - | Moderate to Good | A common starting point, but may not be optimal for challenging substrates. |
| Pd(OAc)₂ (2) | SPhos (4) | Good to Excellent | Bulky, electron-rich ligands often improve yields with heteroaryl substrates. |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | Good to Excellent | Another effective system for difficult couplings. |
| Pd(dppf)Cl₂ (3) | - | Moderate to Good | Can be effective in certain cases.[1] |
Table 2: Effect of Base and Solvent on Yield
| Base (equiv.) | Solvent System | Typical Yield Range | Notes |
| K₂CO₃ (2) | Dioxane/H₂O (4:1) | Good | A widely used and effective combination.[9] |
| K₃PO₄ (2) | Toluene/H₂O (4:1) | Good to Excellent | Often provides better yields for less reactive substrates. |
| Cs₂CO₃ (2) | DMF/H₂O (5:1) | Good to Excellent | A strong base that can be very effective, but may not be suitable for base-sensitive substrates. |
| KF (3) | THF/H₂O (4:1) | Moderate to Good | A milder base option.[3] |
Experimental Protocols
General Protocol for Suzuki Coupling of an Aryl Bromide with this compound
-
Reagent Preparation:
-
In a reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent catalyst deactivation.[7]
-
-
Solvent and Catalyst Addition:
-
Under the inert atmosphere, add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand to the reaction mixture.
-
-
Reaction:
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]
-
-
Workup:
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[7]
-
-
Characterization:
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]
-
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Caption: Step-by-step experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 6-Methylquinoline-8-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 6-Methylquinoline-8-boronic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What could be the cause?
A1: A common reason for low yields in coupling reactions involving boronic acids is the degradation of the boronic acid itself.[1] this compound, like many heterocyclic boronic acids, can be susceptible to hydrolysis, which converts it to the corresponding borane and ultimately to inactive byproducts.[2] It is crucial to use freshly purchased or properly stored material for optimal results.[2]
Q2: How can I tell if my this compound has hydrolyzed?
A2: While visual inspection is not a definitive method, signs of degradation can include a change in the color or consistency of the powder, such as clumping due to moisture absorption.[2] However, significant hydrolysis can occur without any visible changes. The most reliable way to assess the purity of your boronic acid is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Q3: What are the ideal storage and handling conditions to prevent hydrolysis of this compound?
A3: To minimize hydrolysis, this compound should be stored in a cool, dry, and dark environment.[2] Long-term storage in a freezer at -20°C is recommended.[3] The container must be tightly sealed to prevent exposure to moisture and air.[4] For enhanced stability, storing the compound under an inert atmosphere, such as argon or nitrogen, is advisable.[2] When handling the reagent, avoid contact with skin and eyes, and always use it in a well-ventilated area.[4]
Q4: Are there more stable alternatives to using this compound directly in my reactions?
A4: Yes, a common strategy to improve the stability of boronic acids is to convert them into their corresponding boronate esters, such as a diethanolamine (DABO) boronate.[2] These derivatives are often more stable, crystalline solids that can be stored for longer periods without significant degradation.[2] The DABO boronate can often be used directly in coupling reactions, where it hydrolyzes in situ to release the active boronic acid.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise due to the hydrolysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield in a coupling reaction | Hydrolysis of the boronic acid prior to or during the reaction. | • Use a fresh batch of this compound.• Verify the purity of the boronic acid using HPLC or NMR.• Increase the equivalents of the boronic acid in the reaction.• Consider converting the boronic acid to a more stable diethanolamine (DABO) boronate ester for use in the reaction.[2] |
| Inconsistent results between different batches of the reagent | Variable purity or degradation of the boronic acid due to improper storage. | • Always store this compound under the recommended conditions (cool, dry, and under an inert atmosphere).[2][3]• Aliquot the reagent upon receipt to avoid repeated opening of the main container. |
| Observation of protodeboronation (replacement of the boronic acid group with a hydrogen atom) | Presence of excess water and/or strong base in the reaction mixture, which can accelerate hydrolysis and subsequent protodeboronation.[5] | • Use anhydrous solvents and ensure all glassware is thoroughly dried.• Consider using a milder base, such as potassium fluoride (KF) or potassium carbonate (K₂CO₃), instead of stronger bases like sodium hydroxide (NaOH).[1][5] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Upon Receipt:
-
Inspect the container for any damage that might compromise its seal.
-
If possible, transfer the boronic acid into smaller vials under an inert atmosphere (e.g., in a glovebox) to create smaller, single-use aliquots. This minimizes the exposure of the bulk material to air and moisture with each use.
-
-
Storage:
-
Handling:
-
Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture on the cold solid.
-
Handle the solid in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Weigh out the desired amount of the reagent quickly and reseal the container tightly. If working with aliquots, use the entire amount in the vial where possible.
-
Avoid breathing in the dust.[4]
-
Protocol 2: In Situ Formation of a Diethanolamine (DABO) Boronate for Enhanced Stability
This protocol describes a general procedure for converting a boronic acid to its more stable DABO boronate ester immediately before use in a reaction.
-
Dissolution: In a clean, dry vial equipped with a stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of an appropriate solvent, such as methylene chloride.[5]
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise to the solution.[5]
-
Precipitation: A precipitate of the diethanolamine adduct should form.[5]
-
Isolation: Continue stirring the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[5]
-
Drying: Wash the solid with a small amount of cold solvent and dry it under a vacuum.[5]
-
Usage: This diethanolamine adduct can now be used directly in the coupling reaction, particularly when using protic solvents.[5]
Visualizations
References
Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions with Quinolines
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Suzuki-Miyaura cross-coupling reactions involving quinoline scaffolds. The following sections address common issues encountered during experimentation, offering targeted solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a haloquinoline is giving a low or no yield. What are the common causes and how can I troubleshoot it?
A1: Low or no yield in the Suzuki-Miyaura coupling of haloquinolines is a frequent issue stemming from several factors. A systematic approach to troubleshooting is essential. Key areas to investigate include the catalyst system, base, solvent, temperature, and the quality of your starting materials. The reactivity of haloquinolines generally follows the order: I > Br > Cl.[1] Chloroquinolines may require more specialized catalyst systems, such as those with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, along with stronger bases and higher reaction temperatures to achieve good yields.[1]
Q2: I am observing significant side products in my reaction mixture. What are the most common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.[1] The most common side reactions include:
-
Homocoupling of the Boronic Acid: This forms a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[1]
-
Dehalogenation of the Haloquinoline: The halogen on the quinoline is replaced by a hydrogen atom.[1]
-
Solution: The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions may help mitigate this issue.[1]
-
-
Protodeboronation of the Boronic Acid: This involves the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[3] This is a common side reaction, especially with heteroaryl boronic acids.[3][4]
Q3: How do I choose the right catalyst and ligand for my quinoline coupling?
A3: The choice of catalyst and ligand is critical, especially for challenging substrates like quinolines. The nitrogen atom in the quinoline ring can coordinate to the palladium center, leading to catalyst deactivation.[6][7]
-
For Chloroquinolines: These are less reactive and generally require more electron-rich and bulky ligands to promote the oxidative addition step.[8][9] Ligands like Buchwald's SPhos and XPhos, or Fu's P(tBu)3 are often effective.[9]
-
For Bromo- and Iodoquinolines: These are more reactive, and a wider range of catalysts may be suitable.[1] However, using bulky, electron-rich phosphine ligands can still be beneficial to facilitate both oxidative addition and reductive elimination.[10]
Q4: What is the role of the base in the Suzuki-Miyaura reaction, and which one should I use for quinoline substrates?
A4: The base is crucial for the activation of the boronic acid to form a boronate species, which is necessary for the transmetalation step of the catalytic cycle.[10] The choice of base can significantly impact the reaction outcome.
-
Common Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently used.[4]
-
For Sensitive Substrates: If your quinoline or boronic acid is sensitive to strong bases, milder options like potassium fluoride (KF) can be effective.[4][9]
-
Base Strength and Solubility: The strength and solubility of the base are important. Cesium carbonate is more soluble in many organic solvents compared to potassium or sodium carbonate.[11]
Q5: My boronic acid seems to be degrading. How can I improve its stability?
A5: The instability of boronic acids, particularly heteroaryl boronic acids, is a common reason for low yields due to side reactions like protodeboronation.[1][3][4] To address this, you can:
-
Use fresh, high-purity boronic acid.[4]
-
Switch to more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[1][4][5][8]
-
Employ a "slow-release" strategy using MIDA boronates, which provides a low concentration of the boronic acid throughout the reaction, minimizing side reactions.[3]
Troubleshooting Workflow
If you are experiencing low yields in your Suzuki-Miyaura reaction with a quinoline substrate, the following workflow can help you systematically identify and address the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
Technical Support Center: 6-Methylquinoline-8-boronic acid Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylquinoline-8-boronic acid in coupling reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions involving this compound?
A1: While the optimal temperature can vary based on the specific substrates, catalyst system, and solvent, a general starting point for Suzuki-Miyaura couplings with quinoline boronic acids is in the range of 70°C to 110°C.[1][2] It has been observed that increasing the reaction temperature can lead to higher yields, but excessively high temperatures (>100-110°C) may result in catalyst decomposition (e.g., precipitation of palladium black) and an increase in side products, which can negatively impact the overall yield.[2][3] For instance, in a study on a related brominated quinoline derivative, the reaction was conducted at 70°C.[1] In other cases involving heteroaryl couplings, temperatures up to 110°C have been found to be optimal.[2]
Q2: What are the common side reactions to be aware of when running coupling reactions with this compound at elevated temperatures?
A2: At elevated temperatures, two primary side reactions can become significant:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4] This reaction is often accelerated at higher temperatures and can be influenced by the pH of the reaction mixture.[5][6] For heteroaromatic boronic acids, the propensity for protodeboronation can be significant.[4]
-
Homocoupling: This side reaction leads to the formation of a dimer of the boronic acid or the coupling partner. The formation of these byproducts can be promoted by the presence of oxygen and higher reaction temperatures.[7]
Q3: How does temperature affect the stability of this compound?
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS. A common range to explore is 70-110°C.[1][2] |
| Reaction temperature is too high, leading to catalyst decomposition or substrate degradation. | If you observe the formation of palladium black or significant byproduct formation at higher temperatures, reduce the temperature. Consider a longer reaction time at a lower temperature.[3] | |
| Inefficient catalyst activity. | At a given temperature, the chosen palladium catalyst or ligand may not be optimal. Consider screening different catalyst systems. For challenging couplings, catalysts with bulky, electron-rich phosphine ligands are often effective. | |
| Significant Protodeboronation | High reaction temperature. | Lower the reaction temperature and extend the reaction time. |
| Presence of excess water or protic solvents. | While some water is often beneficial for Suzuki couplings, an excess can promote protodeboronation. Ensure anhydrous solvents are used where appropriate and control the amount of water added. | |
| Incorrect base. | The choice of base can influence the rate of protodeboronation. Consider screening milder bases. | |
| Formation of Homocoupling Byproducts | Presence of oxygen in the reaction mixture. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). |
| High reaction temperature. | Higher temperatures can sometimes favor homocoupling. Optimizing for the lowest effective temperature can help minimize this side reaction.[7] |
Data Presentation
Table 1: Effect of Temperature on Suzuki-Miyaura Coupling Yield (General Observations for Heteroaromatic Boronic Acids)
| Temperature (°C) | Typical Yield Range (%) | Observations & Potential Issues |
| Room Temperature | Low to Moderate | Reaction may be very slow or not proceed to completion.[9][10] |
| 50 - 70 | Moderate to Good | A good starting point for optimization. Lower risk of thermal degradation.[1][9] |
| 70 - 90 | Good to Excellent | Often the optimal range for many Suzuki couplings, balancing reaction rate and stability.[3][9] |
| 90 - 110 | Good to Excellent | Can provide higher yields for less reactive substrates, but the risk of side reactions increases.[2] |
| > 110 | Variable | Increased risk of catalyst decomposition, protodeboronation, and other side reactions leading to lower yields.[3] |
Note: This table represents generalized trends for Suzuki-Miyaura reactions of heteroaromatic boronic acids and should be used as a guideline for optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-6-methylquinoline Derivative (Adapted for this compound)
This protocol is adapted from a procedure for a structurally similar compound, 8-bromo-6-methylquinolin-2(1H)-one, and can be used as a starting point for the coupling of this compound with an appropriate aryl halide.[1]
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or a mixture like THF/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., starting at 80°C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Logical relationship between reaction temperature and outcomes in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with Nitrogen-Containing Boronic Acids
Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving nitrogen-containing boronic acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides systematic guidance for diagnosing and resolving common issues in your reactions.
Problem 1: Low or No Product Yield
Q: My Suzuki-Miyaura reaction with a pyridylboronic acid is resulting in a low yield or failing completely. What are the likely causes and how can I fix it?
A: Low yields are a frequent challenge, particularly with nitrogen-containing heterocycles like pyridine, due to several factors.[1][2] The primary reasons include catalyst deactivation and the inherent instability of the boronic acid.[1][3]
Possible Causes & Solutions:
-
Catalyst Deactivation: The lone pair of electrons on the nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle.[4]
-
Solution 1: Use Bulky, Electron-Rich Ligands: Employing bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sterically shield the palladium center.[1] This hinders the coordination of the pyridine nitrogen, thus preserving the catalyst's activity.[1]
-
Solution 2: Choose an Appropriate Precatalyst: Start with a Pd(0) source or a highly efficient precatalyst system to ensure the active catalytic species is readily formed.[1][4] Inefficient reduction of Pd(II) to Pd(0) can lead to side reactions.[1]
-
-
Protodeboronation: Pyridylboronic acids are often unstable and susceptible to protodeboronation, where the C-B bond is cleaved, especially in the presence of aqueous bases.[1]
-
Sub-optimal Base: The choice and quality of the base are critical. The base activates the boronic acid for the transmetalation step.[1][6]
-
Solution: Screen Different Bases: While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings involving pyridines.[1] Ensure the base is finely powdered and dry.
-
-
Presence of Oxygen: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[1]
Problem 2: Significant Homocoupling of Boronic Acid
Q: I am observing a significant amount of bipyridine byproduct in my reaction mixture. What causes this and how can I minimize it?
A: The formation of a bipyridine byproduct is due to the homocoupling of your nitrogen-containing boronic acid. This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1]
Solutions:
-
Ensure Anaerobic Conditions: As mentioned above, rigorous degassing of the reaction mixture is crucial to prevent oxygen-mediated homocoupling.[1]
-
Use a Pd(0) Source: Employing a Pd(0) catalyst, such as Pd₂(dba)₃, can minimize the side reactions associated with inefficient Pd(II) reduction.[4]
-
Optimize Reaction Temperature: Lowering the reaction temperature may decrease the rate of homocoupling relative to the desired cross-coupling.[1]
Data Presentation: Ligand and Base Screening
The following table summarizes the results of a ligand and base screening experiment for the coupling of 2-chloropyridine with phenylboronic acid, illustrating the impact of these parameters on product yield and homocoupling.
| Entry | Ligand | Base | Yield (%) | Homocoupling (%) |
| 1 | PPh₃ | K₂CO₃ | 15 | 45 |
| 2 | dppf | K₂CO₃ | 35 | 30 |
| 3 | SPhos | K₂CO₃ | 65 | 10 |
| 4 | XPhos | K₃PO₄ | 88 | <5 |
| 5 | IPr | Cs₂CO₃ | 92 | <5 |
Conditions: 2-chloropyridine (1 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (2.5 equiv), Dioxane, 100 °C, 12 h.
Visualizations
Caption: Mechanism of catalyst deactivation by nitrogen coordination.
Caption: Troubleshooting workflow for low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyridylboronic Acid Pinacol Ester
This protocol provides a robust starting point for challenging cross-coupling reactions.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridylboronic acid pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).[1]
-
The solids should be finely powdered to ensure good mixing.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) at least three times to ensure all oxygen is removed.[1]
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent (e.g., dioxane, toluene) via syringe.[1]
-
In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos).
-
Add the catalyst/ligand solution to the reaction flask via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.[1]
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why are 2-pyridylboronic acids particularly challenging to use in Suzuki couplings? A1: The 2-pyridyl subunit presents a "perfect storm" of challenges. The nitrogen atom at the 2-position is sterically and electronically positioned to chelate strongly with the palladium catalyst, leading to rapid deactivation.[2][3][4] Furthermore, the 2-pyridyl-boron bond is exceptionally sensitive to protodeboronation, making the reagent unstable under typical reaction conditions.[5]
Q2: Can I use a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf)? A2: While these are common precatalysts, they can be less effective for this specific application. Pd(II) sources must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, it can promote side reactions like homocoupling.[1] Using a Pd(0) source like Pd₂(dba)₃ or a highly active, well-defined precatalyst is often a better strategy to overcome these issues.[4]
Q3: My reaction works at a small scale but fails upon scale-up. What could be the issue? A3: Scale-up issues often relate to mass and heat transfer, and importantly, maintaining an oxygen-free environment. A larger volume requires more efficient stirring and more rigorous, prolonged degassing to ensure the entire system is anaerobic.[7] A small leak that is insignificant at a 100mg scale can be detrimental to a 10g scale reaction. Re-optimize your degassing procedure for the larger volume.
Q4: Are there any additives that can help improve the reaction? A4: In some challenging cases, especially with 2-pyridyl MIDA boronates, the use of a substoichiometric additive like Cu(OAc)₂ has been shown to be effective.[5] The copper is thought to participate in a C-B to C-Cu transmetalation, generating a 2-pyridyl copper intermediate that then more readily transmetalates with palladium.[5]
Q5: How do I know if my boronic acid has decomposed? A5: Pyridylboronic acids can be "finicky".[7] You can check the quality of your boronic acid by NMR spectroscopy before use. A common sign of decomposition is the presence of the corresponding deborylated pyridine. It's best practice to use fresh, high-purity boronic acids or their stable surrogates and store them in a refrigerator or freezer.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
overcoming poor solubility of 6-Methylquinoline-8-boronic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylquinoline-8-boronic acid, focusing on overcoming its poor solubility in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the reaction solvent?
A1: The poor solubility of this compound is a known issue. This can be attributed to its crystalline nature and the polar boronic acid group combined with the relatively nonpolar quinoline core. This can lead to low reaction yields and reproducibility issues. Several strategies can be employed to address this, including the use of co-solvents, adjusting the pH with a suitable base, or increasing the reaction temperature.
Q2: Can I use the corresponding boronate ester to improve solubility and stability?
A2: Yes, using a boronate ester, such as the pinacol ester, is a highly effective strategy.[1] Boronic esters are generally more soluble in organic solvents and are more stable towards protodeboronation, a common side reaction with heteroaromatic boronic acids.[1] The pinacol ester can often be used directly in coupling reactions, where it will hydrolyze in situ to the active boronic acid.
Q3: What is the best base to use for a Suzuki-Miyaura coupling with this boronic acid?
A3: The choice of base is critical and often depends on the specific reaction conditions and substrates. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] The base not only facilitates the catalytic cycle but can also aid in solubilizing the boronic acid by forming a more soluble boronate salt. Experimental screening of different bases is often necessary to find the optimal conditions for your system.
Q4: I am observing significant homocoupling of the boronic acid. How can I minimize this?
A4: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[2] It is crucial to ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon). Using a high-quality palladium catalyst and optimizing the reaction temperature can also help to minimize this side reaction.
Q5: Can I form a more stable and soluble adduct of the boronic acid?
A5: Yes, forming a diethanolamine adduct is a practical approach to improve the stability and handling of the boronic acid.[2] These adducts are often crystalline, air-stable solids that can be easily purified and stored. They can be used directly in Suzuki coupling reactions, typically in protic solvents, where the boronic acid is released in situ.[3]
Troubleshooting Guides
Issue: Poor Solubility of this compound in the Reaction Medium
Symptoms:
-
The boronic acid does not fully dissolve in the solvent at room temperature.
-
The reaction mixture is a heterogeneous slurry, leading to inconsistent results.
-
Low or no product yield in the reaction.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The polarity of the solvent may not be suitable for dissolving the boronic acid. |
| Action: Perform a solvent screen with common solvents for Suzuki-Miyaura reactions such as Dioxane, THF, DMF, and Toluene, often in aqueous mixtures.[1] A qualitative assessment of solubility can be performed on a small scale before setting up the full reaction. | |
| Insufficient Temperature | The solubility of many organic compounds, including boronic acids, increases with temperature. |
| Action: Gradually heat the reaction mixture with stirring.[4] Typical temperatures for Suzuki couplings range from 80-120 °C.[1] Ensure the chosen temperature is compatible with the stability of all reactants and the catalyst. | |
| Incorrect Base or pH | The boronic acid may be more soluble as its corresponding boronate salt. |
| Action: Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] The addition of a base can deprotonate the boronic acid, increasing its solubility. | |
| Need for a Co-solvent | A single solvent system may not be sufficient to dissolve all reaction components. |
| Action: Employ a co-solvent system. For many Suzuki reactions, a mixture of an organic solvent (e.g., Dioxane, THF) and water is effective.[4] The water helps to dissolve the inorganic base and facilitates the transmetalation step. | |
| Boronic Acid Instability | Heteroaromatic boronic acids can be unstable and prone to decomposition, which can be mistaken for poor solubility. |
| Action: Consider converting the boronic acid to a more stable pinacol ester or a diethanolamine adduct prior to the reaction.[1][2] |
Qualitative Solubility Comparison
The following table provides a general guideline for the expected solubility of this compound in common organic solvents based on the principle of "like dissolves like." Experimental verification is highly recommended.
| Solvent | Predicted Qualitative Solubility | Rationale |
| Dimethylformamide (DMF) | High | Polar aprotic solvent, good for dissolving polar and aromatic compounds. |
| Dimethyl sulfoxide (DMSO) | High | Highly polar aprotic solvent, effective at dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Moderate | Ethereal solvent with moderate polarity, often used in Suzuki reactions, may require heating. |
| 1,4-Dioxane | Moderate | Ethereal solvent, commonly used in Suzuki reactions, often in a mixture with water. |
| Ethanol/Methanol | Moderate to Low | Polar protic solvents, solubility may be limited but can be improved with heating or addition of a base. |
| Toluene | Low | Nonpolar aromatic solvent, unlikely to be a good solvent on its own but can be used in biphasic systems. |
| Hexanes/Heptane | Very Low | Nonpolar aliphatic solvents, not suitable for dissolving this compound. |
| Water | Very Low | The compound is largely organic and nonpolar, with limited solubility in water at neutral pH. Solubility increases with the addition of a base. |
Experimental Protocols
Protocol 1: Small-Scale Parallel Solvent Screening
This method allows for the efficient testing of multiple solvents to identify a suitable system for your reaction.
Materials:
-
This compound
-
A selection of solvents (e.g., DMF, DMSO, THF, 1,4-Dioxane, Ethanol, Toluene)
-
Small vials with caps
-
Magnetic stir plate and stir bars (optional)
-
Vortex mixer
Procedure:
-
To a series of labeled vials, add a small, consistent amount of this compound (e.g., 2-3 mg).
-
To each vial, add a fixed volume of a different test solvent (e.g., 0.5 mL).
-
Cap the vials and vortex or stir the mixtures vigorously for 1-2 minutes at room temperature.
-
Visually inspect each vial for dissolution. Note whether the solid is fully dissolved, partially dissolved, or insoluble.
-
For solvents showing partial solubility, gently heat the vials (e.g., to 50-60 °C) and observe any changes in solubility.
-
Based on these observations, select the most promising solvent or solvent mixture for your reaction.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Poorly Soluble this compound
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction, incorporating strategies to address poor solubility.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, the aryl halide, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Poor Solubility
References
strategies to reduce deborylation of 6-Methylquinoline-8-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of deborylation of 6-Methylquinoline-8-boronic acid during experimental procedures.
Troubleshooting Guide: Preventing Deborylation of this compound
Deborylation, the cleavage of the C-B bond, is a common side reaction for arylboronic acids, including this compound, leading to reduced yields and impurities in subsequent reactions such as Suzuki-Miyaura cross-couplings. This guide provides systematic approaches to diagnose and mitigate this issue.
Problem: Low yield or failed reaction suspected to be due to deborylation.
| Observation | Potential Cause | Recommended Solution |
| Presence of 6-methylquinoline byproduct in reaction mixture (confirmed by LC-MS or 1H NMR). | Protodeboronation: The boronic acid is reacting with a proton source (e.g., water, alcohol) to replace the boronic acid group with a hydrogen atom. This is often catalyzed by acid or base. | 1. Optimize pH: Avoid strongly acidic or basic conditions if possible. For heteroaromatic boronic acids like quinolines, deborylation can be significant at neutral pH as well due to the formation of zwitterionic intermediates. Screen a range of pH values to find the optimal condition for your reaction's stability. 2. Use Anhydrous Conditions: Minimize the presence of water by using anhydrous solvents and reagents. Dry glassware thoroughly and perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). 3. Lower Reaction Temperature: Higher temperatures can accelerate the rate of deborylation. If feasible for your desired reaction, consider running it at a lower temperature for a longer duration. |
| Inconsistent results between batches of this compound. | Degradation during storage: Boronic acids can degrade over time, especially when exposed to air and moisture. | 1. Proper Storage: Store this compound in a cool (refrigerator or freezer), dry, and dark place under an inert atmosphere.[1] 2. Quality Control: Before use, check the purity of the boronic acid by 1H NMR or LC-MS to ensure it has not significantly degraded. |
| Rapid decomposition of the boronic acid in the reaction mixture. | Inherent instability of the boronic acid under reaction conditions. | 1. Convert to a more stable boronate ester: Formation of a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance stability.[1][2] These esters can then be used in a "slow-release" strategy where the active boronic acid is generated in situ during the reaction.[1][3][4][5] 2. Use a "slow-release" protocol: For Suzuki-Miyaura couplings, using a MIDA boronate with a specific base and solvent system can slowly release the boronic acid, keeping its concentration low and minimizing decomposition.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is deborylation and why is it a problem for this compound?
A1: Deborylation, specifically protodeboronation, is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[6] For this compound, this results in the formation of 6-methylquinoline as a byproduct. This side reaction consumes the starting material, leading to lower yields in desired transformations like Suzuki-Miyaura cross-coupling reactions, and complicates the purification of the final product.
Q2: How does pH affect the stability of this compound?
A2: The stability of arylboronic acids is highly pH-dependent. Both acidic and basic conditions can promote protodeboronation.[6] For heteroaromatic boronic acids containing a basic nitrogen atom, such as this compound, the situation is more complex. At neutral pH, the molecule can exist as a zwitterion, which can be highly susceptible to deborylation.[6] Therefore, the optimal pH for stability needs to be determined empirically for each specific reaction.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation during storage, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment, preferably in a freezer under an inert atmosphere (e.g., argon or nitrogen).[1]
Q4: How can I tell if my this compound has degraded?
A4: While visual signs like clumping or discoloration can indicate degradation, the absence of these signs does not guarantee purity. The most reliable methods to assess the purity of your boronic acid are analytical techniques such as:
-
1H NMR Spectroscopy: To check for the presence of 6-methylquinoline.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the boronic acid and its deborylated byproduct.[2]
Q5: What are MIDA boronates and how can they help reduce deborylation?
A5: MIDA (N-methyliminodiacetic acid) boronates are stable, crystalline derivatives of boronic acids.[2] Converting this compound to its MIDA boronate protects the boronic acid functionality from degradation. In Suzuki-Miyaura reactions, under specific basic conditions, the MIDA boronate slowly hydrolyzes to release the active boronic acid in situ.[1][4] This "slow-release" strategy maintains a low concentration of the unstable free boronic acid in the reaction mixture, thereby minimizing its decomposition and maximizing its participation in the desired cross-coupling reaction.[3][5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Methylquinoline-8-MIDA boronate
This protocol describes the conversion of this compound to its more stable MIDA boronate ester.
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Anhydrous toluene or dioxane
-
Dean-Stark apparatus or molecular sieves (4Å)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap (pre-filled with toluene) and a condenser, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add anhydrous toluene to achieve a concentration of approximately 0.2 M.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting boronic acid is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be purified by precipitation from a suitable solvent system (e.g., acetone/ether) or by silica gel chromatography.[7]
Protocol 2: Suzuki-Miyaura Coupling using the Slow-Release of this compound from its MIDA boronate
This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction using the MIDA boronate of this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
6-Methylquinoline-8-MIDA boronate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2, 5 mol%)
-
Ligand (e.g., SPhos, 10 mol%)
-
Potassium phosphate (K3PO4) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide, 6-Methylquinoline-8-MIDA boronate, palladium catalyst, ligand, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 5:1 ratio) via syringe to achieve a final concentration of the limiting reagent between 0.1 and 0.5 M.[1][4]
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 60-100 °C).[1][4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Monitoring Deborylation by 1H NMR Spectroscopy
This protocol describes a general method for monitoring the extent of deborylation in a reaction mixture using an internal standard.
Materials:
-
Reaction aliquot
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR tube
Procedure:
-
At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
If necessary, quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent).
-
Prepare an NMR sample by dissolving a known mass of the internal standard in a known volume of deuterated solvent.
-
Add a known volume of the reaction aliquot to the NMR tube containing the internal standard solution.
-
Acquire a 1H NMR spectrum.
-
Integrate a characteristic signal of this compound, the corresponding signal of the 6-methylquinoline byproduct, and a signal from the internal standard.
-
The relative integrals will allow for the quantification of the extent of deborylation over time.[2]
Visualizations
Caption: General pathway of protodeboronation of this compound.
Caption: Workflow for mitigating deborylation using the MIDA boronate strategy.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Quinolines: 6-Methylquinoline-8-boronic acid vs. 8-bromo-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, quinoline scaffolds are of paramount importance due to their prevalence in a wide array of biologically active compounds. The functionalization of the quinoline core is a key strategy for modulating pharmacological properties. This guide provides a detailed comparison of two key intermediates, 6-Methylquinoline-8-boronic acid and 8-bromo-6-methylquinoline , in the context of their synthesis and application, particularly in palladium-catalyzed cross-coupling reactions.
Introduction
The choice of starting material is a critical decision in the design of a synthetic route. For the elaboration of the 6-methylquinoline skeleton at the 8-position, both 8-bromo-6-methylquinoline and this compound serve as valuable precursors. 8-bromo-6-methylquinoline acts as an electrophilic partner in cross-coupling reactions, while this compound and its esters function as nucleophilic partners. This fundamental difference in reactivity dictates the choice of coupling partner and can significantly influence reaction conditions, yields, and overall synthetic strategy.
Synthesis of Precursors
The accessibility of a starting material is a crucial factor in its utility. Here, we compare the synthetic routes to both this compound and 8-bromo-6-methylquinoline.
Synthesis of 8-bromo-6-methylquinoline
The synthesis of 8-bromo-6-methylquinoline is a well-established multi-step process that typically begins with readily available starting materials like p-toluidine. A common approach involves the Skraup synthesis, a classic method for quinoline synthesis.[1]
Experimental Protocol: Synthesis of 8-bromo-6-methylquinoline via Skraup Reaction
This protocol is based on established methodologies for similar transformations.
Step 1: Acetylation of p-Toluidine A mixture of p-toluidine, glacial acetic acid, and acetic anhydride is refluxed for 2.5-3.0 hours. The reaction mixture is then cooled and poured into water to precipitate N-(4-methylphenyl)acetamide, which is filtered, washed, and dried.
Step 2: Bromination of N-(4-methylphenyl)acetamide The acetylated product is dissolved in a suitable solvent and treated with a brominating agent (e.g., bromine in acetic acid) to introduce the bromine atom at the ortho-position to the amino group.
Step 3: Hydrolysis to 2-bromo-4-methylaniline The resulting N-(2-bromo-4-methylphenyl)acetamide is hydrolyzed under acidic or basic conditions to yield 2-bromo-4-methylaniline.
Step 4: Skraup Synthesis 2-bromo-4-methylaniline is reacted with glycerol in the presence of a strong acid (e.g., sulfuric acid) and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). The reaction is heated, and upon completion, the mixture is neutralized and purified to yield 8-bromo-6-methylquinoline.[1]
Synthesis of this compound
Direct synthesis of this compound is less commonly reported. A highly practical and efficient method for its preparation is the Miyaura borylation of the corresponding aryl halide, in this case, 8-bromo-6-methylquinoline. This reaction utilizes a palladium catalyst and a diboron reagent to convert the C-Br bond to a C-B bond.[2]
Experimental Protocol: Synthesis of this compound Pinacol Ester via Miyaura Borylation
This is a general procedure adaptable for the borylation of 8-bromo-6-methylquinoline.
Materials:
-
8-bromo-6-methylquinoline (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)[3]
-
Palladium catalyst (e.g., PdCl₂(dppf)) (2-5 mol%)[2]
-
Potassium acetate (KOAc) (3.0 equiv)[2]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)[3]
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 8-bromo-6-methylquinoline, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate.[2]
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound pinacol ester can be purified by column chromatography. The pinacol ester can often be used directly in subsequent Suzuki coupling reactions or hydrolyzed to the boronic acid if required.[3]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4] Both 8-bromo-6-methylquinoline and this compound are key partners in this reaction, but they play opposing roles.
dot
Figure 1: Comparison of Suzuki-Miyaura coupling pathways.
8-bromo-6-methylquinoline (Electrophile)
As an aryl bromide, 8-bromo-6-methylquinoline readily participates in Suzuki coupling with a variety of aryl and heteroaryl boronic acids. The reactivity of aryl halides in palladium-catalyzed coupling reactions generally follows the trend I > Br > Cl.[5] Aryl bromides offer a good balance of reactivity and stability, making them widely used substrates.
Representative Experimental Data:
The following table summarizes illustrative Suzuki coupling reactions of 8-bromo-6-methylquinoline derivatives with various arylboronic acids.
| Aryl Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 88 | [6] (on a related substrate) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70-90 (typical) | [7] (illustrative) |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | >95 (typical) | [7] (illustrative) |
This compound (Nucleophile)
As an aryl boronic acid, this compound is the nucleophilic partner in the Suzuki coupling, reacting with aryl or heteroaryl halides. Boronic acids are generally stable, easy to handle, and their byproducts are often easily removed.[8] However, they can be prone to protodeboronation under certain conditions.[9] The use of boronic esters, such as the pinacol ester, can enhance stability.[9]
Expected Performance and Data:
| Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Expected Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85-95 |
| 1-Iodonaphthalene | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 90-98 |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | t-BuOH | 70-85 |
Comparative Analysis
| Feature | This compound | 8-bromo-6-methylquinoline |
| Role in Suzuki Coupling | Nucleophile | Electrophile |
| Synthesis | Typically via Miyaura borylation of the corresponding bromide.[2] | Multi-step synthesis, often via Skraup reaction.[1] |
| Stability | Boronic acids are generally stable but can undergo protodeboronation. Pinacol esters offer enhanced stability.[9] | Generally stable and robust. |
| Versatility | Couples with a wide range of aryl/heteroaryl halides and triflates.[5] | Couples with a wide range of aryl/heteroaryl boronic acids and esters.[7] |
| Reaction Conditions | Standard Suzuki-Miyaura conditions. | Standard Suzuki-Miyaura conditions. |
| Availability | Less common commercially; often synthesized as needed. | More commonly available commercially or synthesized via established routes. |
Logical Workflow for Synthetic Strategy Selection
The choice between using this compound or 8-bromo-6-methylquinoline depends on the desired final product and the availability of the coupling partner.
dot
Figure 2: Decision workflow for selecting the appropriate quinoline precursor.
Conclusion
Both this compound and 8-bromo-6-methylquinoline are valuable intermediates for the synthesis of 8-substituted 6-methylquinoline derivatives. The choice between them is primarily dictated by the desired synthetic disconnection and the commercial availability of the respective coupling partners.
-
8-bromo-6-methylquinoline is a robust and well-established electrophilic partner in Suzuki-Miyaura reactions. Its synthesis, while multi-step, is well-documented.
-
This compound , while less commonly available, can be efficiently synthesized from the corresponding bromide via Miyaura borylation. As a nucleophilic partner, it offers flexibility in coupling with a diverse range of electrophiles.
For drug development professionals and synthetic chemists, a thorough understanding of the synthesis and reactivity of both precursors is essential for the efficient and strategic construction of novel quinoline-based molecules. This guide provides the foundational knowledge and experimental context to make informed decisions in the design and execution of synthetic routes targeting this important class of compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
A Comparative Guide to Alternatives for 6-Methylquinoline-8-boronic acid in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel therapeutics. 6-Methylquinoline-8-boronic acid is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the introduction of the 6-methylquinoline moiety. However, exploring alternative reagents can offer advantages in terms of stability, reactivity, and the modulation of physicochemical properties. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.
This guide will explore two main categories of alternatives:
-
Alternative Cross-Coupling Reagents: This section focuses on different organometallic reagents that can participate in cross-coupling reactions to form the same desired carbon-carbon bond as this compound.
-
Bioisosteric Replacements: This section delves into functional groups that can replace the boronic acid moiety to mimic or improve the biological activity and pharmacokinetic properties of the parent molecule.
Alternative Cross-Coupling Reagents
While the Suzuki-Miyaura coupling is a powerful and widely used reaction, other cross-coupling methodologies offer alternative pathways to introduce the 6-methylquinoline scaffold. These alternatives utilize different organometallic reagents in place of boronic acids.
A key alternative to boronic acids in Suzuki-Miyaura coupling is the use of organotrifluoroborates . These compounds are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, which is a significant advantage over some boronic acids that can be prone to decomposition.[1] Potassium organotrifluoroborates are tetracoordinate boron species, which makes them less susceptible to protodeboronation.[1] In many cases, switching from a boronic acid to its corresponding organotrifluoroborate can lead to improved reaction yields.[2]
Another important class of alternatives is organostannanes , which are utilized in the Stille coupling . Organotin reagents are known for their tolerance of a wide variety of functional groups and are not sensitive to moisture or oxygen.[3] This robustness makes them valuable in complex syntheses.[3] However, a significant drawback of organostannanes is their toxicity and the difficulty in removing tin-containing byproducts from the reaction mixture.[3][4]
Organosilanols and other organosilicon compounds are employed in the Hiyama coupling .[5] A key advantage of organosilanes is their low toxicity and the environmental benignity of their byproducts.[5][6] The Hiyama coupling often requires an activator, such as fluoride ions or a base, to facilitate the transmetalation step.[5] However, recent developments have led to fluoride-free protocols, expanding the reaction's applicability.[7]
Below is a table summarizing the key characteristics of these alternative cross-coupling reagents compared to this compound.
| Feature | This compound (Suzuki-Miyaura) | 6-Methylquinoline-8-trifluoroborate (Suzuki-Miyaura) | 8-(Trialkylstannyl)-6-methylquinoline (Stille) | 6-Methyl-8-(trialkoxysilyl)quinoline (Hiyama) |
| Stability | Moderate; can be prone to protodeboronation and formation of boroxines.[1][8] | High; crystalline solids stable to air and moisture.[1] | High; generally stable to air and moisture.[3] | High; generally stable and easy to handle.[5] |
| Toxicity | Low. | Low. | High; tin byproducts are toxic and difficult to remove.[3][4] | Low; silicon byproducts are generally non-toxic.[5][6] |
| Reaction Conditions | Generally mild, requires a base.[9] | Mild, requires a base for activation.[10] | Mild, often does not require a strong base.[3] | Requires an activator (e.g., fluoride or base).[5][7] |
| Functional Group Tolerance | Good to excellent.[8] | Good to excellent.[10] | Excellent.[3][4] | Good, but can be sensitive to fluoride activators.[7] |
| Byproducts | Boron-based, generally easy to remove. | Fluoride salts and boric acid, generally easy to remove. | Tin halides, often difficult to remove completely.[3][4] | Siloxanes, generally easy to remove.[5] |
Here is a diagram illustrating the general workflow for these cross-coupling reactions.
Bioisosteric Replacements
In drug discovery, bioisosteric replacement is a powerful strategy to modulate the biological activity, selectivity, and pharmacokinetic properties of a lead compound.[11] A bioisostere is a functional group that has similar physical or chemical properties to another group and can elicit a similar biological response. Boronic acids can be replaced by other functional groups that can mimic their role in interacting with biological targets.
Common bioisosteres for the boronic acid group include carboxylic acids , tetrazoles , and sulfonamides .[11][12] Boronic acids are considered bioisosteres of carboxylic acids, and this replacement can influence properties like acidity and cell permeability.[12] For instance, boronic acids have a higher pKa than carboxylic acids, meaning they are less ionized at physiological pH, which can potentially improve membrane permeability.[11]
The following table provides a comparison of potential bioisosteres for the boronic acid moiety.
| Bioisostere | Key Features | Potential Advantages | Potential Disadvantages |
| Carboxylic Acid | Acidic, can form strong hydrogen bonds and salt bridges. | Well-established in medicinal chemistry, predictable interactions. | Often ionized at physiological pH, which can limit cell permeability.[11] |
| Tetrazole | Acidic, can act as a non-classical bioisostere of a carboxylic acid.[11] | Can improve metabolic stability compared to carboxylic acids. | High acidity can still lead to poor membrane permeability.[11] |
| Sulfonamide | Can act as a hydrogen bond donor and acceptor. | Generally more metabolically stable than esters or amides. | Can have off-target effects due to interactions with various enzymes. |
The choice of a bioisostere is highly dependent on the specific biological target and the desired physicochemical properties of the final compound. The following diagram illustrates the concept of bioisosteric replacement for a hypothetical drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 7. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drughunter.com [drughunter.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Analysis of 6-Methylquinoline-8-boronic Acid and Its Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive guide offering a detailed spectroscopic comparison of 6-methylquinoline-8-boronic acid and its derivatives has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of the performance and characteristics of these compounds, supported by experimental data, to facilitate their application in various scientific endeavors.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the boronic acid moiety and the inherent biological and photophysical properties of the quinoline scaffold. This guide presents a comparative spectroscopic analysis of 6-methylquinoline, this compound, and its pinacol ester derivative to elucidate the structural and electronic changes upon functionalization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-methylquinoline, a foundational precursor, and provide expected shifts and characteristics for this compound and its pinacol ester derivative based on established principles of spectroscopy.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H2 | H3 | H4 | H5 | H7 | Methyl Protons | Other |
| 6-Methylquinoline[1] | 8.84 | 7.34 | 8.00 | 7.54 | 7.55 | 2.52 | - |
| This compound (Expected) | ~8.9 | ~7.4 | ~8.1 | ~7.6 | ~7.9 | ~2.5 | B(OH)₂ ~8.0-8.5 |
| This compound pinacol ester (Expected) | ~8.9 | ~7.4 | ~8.1 | ~7.6 | ~7.9 | ~2.5 | Pinacol CH₃ ~1.3 |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a | Methyl Carbon |
| 6-Methylquinoline | 149.6 | 121.1 | 135.8 | 128.8 | 126.7 | 136.2 | 129.2 | 126.9 | 147.5 | 21.4 |
| This compound (Expected) | ~150 | ~122 | ~136 | ~129 | ~127 | ~137 | ~130 | C-B bond, ~130-140 | ~148 | ~21.5 |
| This compound pinacol ester (Expected) | ~150 | ~122 | ~136 | ~129 | ~127 | ~137 | ~130 | C-B bond, ~130-140 | ~148 | ~21.5, Pinacol C ~84, Pinacol CH₃ ~25 |
Table 3: Key IR Spectroscopic Data (Wavenumber, cm⁻¹)
| Compound | B-O-H Stretch | B-O Stretch | C=N Stretch | C-H Aromatic |
| 6-Methylquinoline | - | - | ~1600-1620 | ~3000-3100 |
| This compound (Expected) | Broad, ~3200-3400 | ~1330-1380 | ~1600-1620 | ~3000-3100 |
| This compound pinacol ester (Expected) | - | ~1320-1370 | ~1600-1620 | ~3000-3100 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Key Fragments (Expected) |
| 6-Methylquinoline[2] | C₁₀H₉N | 143.19 | 143 (M+), 142, 115 |
| This compound | C₁₀H₁₀BNO₂ | 187.00 | 187 (M+), 169 (M-H₂O)+, 143 |
| This compound pinacol ester | C₁₆H₂₀BNO₂ | 269.15 | 269 (M+), 254 (M-CH₃)+, 170 |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H, ¹³C, and ¹¹B NMR spectra are recorded on a standard NMR spectrometer (e.g., Bruker Avance 400 MHz).
-
Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹¹B NMR, BF₃·OEt₂ is used as an external standard.
Infrared (IR) Spectroscopy
-
Fourier-transform infrared (FTIR) spectra are obtained using an FTIR spectrometer (e.g., PerkinElmer Spectrum Two).
-
Samples are analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.
-
Spectra are recorded in the range of 4000-400 cm⁻¹, and characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
UV-Vis absorption spectra are measured on a UV-Vis spectrophotometer (e.g., Shimadzu UV-2600).
-
Samples are dissolved in a UV-grade solvent, such as ethanol or methanol, to a known concentration.
-
Spectra are recorded over a wavelength range of 200-800 nm, and the wavelengths of maximum absorbance (λ_max) are reported in nanometers (nm).
Mass Spectrometry (MS)
-
Mass spectra are acquired using a mass spectrometer, typically with electrospray ionization (ESI) or electron ionization (EI) sources.
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the compounds.
-
The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions are reported.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound derivatives.
Caption: Synthetic pathway for this compound and its pinacol ester.
Caption: General workflow for the spectroscopic analysis of the target compounds.
Conclusion
This comparative guide provides a foundational understanding of the spectroscopic properties of this compound and its derivatives. The presented data and experimental protocols are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the efficient characterization and utilization of these promising compounds.
References
A Comparative Guide to the Purity Analysis of 6-Methylquinoline-8-boronic acid by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-Methylquinoline-8-boronic acid, a key building block in medicinal chemistry. We will delve into a recommended HPLC protocol, compare it with alternative analytical techniques, and present the information with clarity and supporting data.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC stands as the preeminent analytical technique for assessing the purity of pharmaceutical compounds, prized for its high resolution, sensitivity, and quantitative accuracy. For the analysis of this compound, a reversed-phase HPLC method is the most suitable approach. This technique separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
A typical challenge in the analysis of boronic acid derivatives is their potential for on-column degradation, particularly the hydrolysis of corresponding boronate esters.[1][2][3] However, for the analysis of the boronic acid itself, the primary focus is on achieving adequate retention and separation from potential impurities. The selection of an appropriate column and mobile phase pH is critical for robust method development.
Proposed HPLC Method
A robust reversed-phase HPLC method utilizing a C18 column is recommended for the purity analysis of this compound. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-70% B20-25 min: 70% B25-26 min: 70-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in a 1:1 mixture of Acetonitrile and Water |
Experimental Protocol: HPLC Purity Analysis
1. Reagents and Materials
-
This compound sample
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Formic Acid (ACS grade or higher)
-
Volumetric flasks and pipettes
-
HPLC vials with septa
-
0.45 µm syringe filters
2. Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): To a 1 L volumetric flask, add 1 mL of formic acid and dilute to the mark with HPLC grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.
3. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of acetonitrile and sonicate for 5 minutes to dissolve the sample.
-
Add 5 mL of HPLC grade water and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC System Setup and Analysis
-
Set up the HPLC system with the C18 column and the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detector wavelength to 245 nm.
-
Inject 10 µL of the prepared sample solution and start the analysis using the gradient program outlined in the method table.
5. Data Analysis
-
Integrate the peaks in the resulting chromatogram.
-
The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Alternative Analytical Techniques
While HPLC is the gold standard, other techniques can be employed for purity assessment, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis times, higher resolution, and lower solvent consumption.[4] | Requires specialized high-pressure equipment. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass detection capabilities of MS. | Provides molecular weight information, enabling impurity identification. Highly sensitive and selective.[5] | Higher instrument cost and complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the impurity. | Lower sensitivity compared to HPLC, and complex mixtures can lead to overlapping signals. |
| Titration | A classic chemical analysis method that involves reacting the analyte with a reagent of known concentration. | Simple, inexpensive, and does not require sophisticated instrumentation.[6] | Lower precision and may not be able to distinguish between structurally similar impurities.[6] |
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. zzylchem.com [zzylchem.com]
A Comparative Guide to Palladium Catalysts for Quinoline-Boronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. For researchers in medicinal chemistry and materials science, the coupling of quinoline moieties with boronic acids is of particular interest due to the prevalence of the quinoline scaffold in biologically active compounds.[1][2] The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, selectivity, and overall success of this transformation.[3]
This guide provides a comparative analysis of various palladium catalysts employed in the Suzuki-Miyaura coupling of quinolines with boronic acids. By summarizing performance data and detailing experimental protocols, this document aims to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.
Performance Comparison of Palladium Catalysts
Direct comparative studies of a wide range of palladium catalysts for the Suzuki-Miyaura coupling of a specific quinoline with a boronic acid under identical conditions are not always readily available in the literature. However, by compiling data from various studies on similar substrates, we can infer the relative performance of commonly used catalytic systems. The following tables summarize the effectiveness of different palladium catalysts in the coupling of quinoline derivatives with various boronic acids.
It is important to note that the reaction conditions vary across these examples, and therefore, this data should be used as a qualitative guide for catalyst selection.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Traditional Catalysts | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | A versatile and common catalyst, though sometimes requiring longer reaction times and higher catalyst loading.[4] |
| Pd(OAc)₂ | None (or with external ligand) | K₂CO₃ | DMF | 70 | - | ~80% (reaction stopped) | Often used in "ligandless" conditions or with custom ligands. Performance is highly dependent on the ligand choice.[5] |
| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | A reliable catalyst for a range of Suzuki couplings. |
| Buchwald-Type Precatalysts | |||||||
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | Highly active catalyst, often providing excellent yields with low catalyst loading and shorter reaction times.[4] |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | Another highly effective Buchwald precatalyst suitable for challenging couplings.[4] |
| N-Heterocyclic Carbene (NHC) Ligated Systems | |||||||
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 2-6 | >90 | Robust catalyst with high stability and activity, particularly effective for sterically hindered substrates.[4] |
| Other Common Catalysts | |||||||
| [PdCl₂(dppf)] | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6-8 | High | Frequently used for challenging couplings, including those involving heteroaryl boronic acids.[3][6] |
Experimental Protocols
Below are detailed methodologies for performing a Suzuki-Miyaura coupling of a quinoline derivative with a boronic acid, based on established literature procedures.
General Protocol using a Traditional Catalyst (e.g., Pd(PPh₃)₄)
This protocol is a generalized procedure and may require optimization for specific substrates.[4]
Materials:
-
Brominated quinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the brominated quinoline, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Screening Various Palladium Catalysts
In a recent study, a series of novel quinoline appended biaryls were synthesized by reacting various substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes with different boronic acids.[2][6] The researchers screened several palladium catalysts to optimize the reaction conditions.
Screened Catalysts and Conditions: [2]
-
Palladium Catalysts: Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄, and [(dppf)PdCl₂]
-
Bases: K₂CO₃, Na₂CO₃, Cs₂CO₃, KOtBu, NaOtBu
-
Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), and a mixture of water/1,4-dioxane (1:3)
Optimized Protocol: [6]
-
To a dry reaction vessel, add 2-(4-bromophenoxy)quinolin-3-carbaldehyde (0.1 g, 0.0003 M), the corresponding substituted boronic acid (0.0003 M), and Cs₂CO₃ (0.1 g, 0.0003 M).
-
Add [(dppf)PdCl₂] (5 mol %).
-
Add a mixture of water/1,4-dioxane (1:3, 4 mL).
-
Heat the mixture to 100 °C and stir for 6–8 hours.[6]
-
After completion, follow a standard aqueous work-up and purification procedure.
Visualizing the Process
To better understand the underlying chemistry and experimental design, the following diagrams illustrate the Suzuki-Miyaura coupling mechanism and a general workflow for catalyst screening.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for screening and optimizing palladium-catalyzed quinoline-boronic acid coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Substituted Quinoline Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The functionalization of these structures, often achieved through cross-coupling reactions with quinoline boronic acids, is a critical step in the synthesis of novel therapeutic agents. This guide provides a comparative assessment of the reactivity of various substituted quinoline boronic acids in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura and Chan-Lam couplings. The information presented herein, supported by experimental data from peer-reviewed literature, aims to facilitate the strategic selection of reagents and reaction conditions for the efficient synthesis of quinoline-based compounds.
Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl and heteroaryl compounds. The reactivity of quinoline boronic acids in this reaction is significantly influenced by the position of the boronic acid group and the nature of other substituents on the quinoline ring.
General Reactivity Trends
While a definitive head-to-head comparison of all quinoline boronic acid isomers under identical conditions is not extensively documented in the literature, general reactivity trends can be inferred from studies on analogous heterocyclic systems. Electronic and steric effects are the primary determinants of reactivity.
-
Electronic Effects: The quinoline ring system consists of an electron-rich benzene ring and an electron-deficient pyridine ring. Boronic acids positioned on the benzene ring (positions 5, 6, 7, and 8) are generally more reactive than those on the pyridine ring (positions 2, 3, and 4)[1]. The electron-withdrawing nature of the nitrogen atom in the pyridine ring reduces the nucleophilicity of the boronic acid at adjacent positions, which can slow down the crucial transmetalation step in the catalytic cycle.
-
Steric Effects: The steric hindrance around the boronic acid group can impede its approach to the palladium catalyst. Therefore, boronic acids at less hindered positions are expected to exhibit higher reactivity.
Quantitative Comparison of Substituted Quinoline Boronic Acids in Suzuki-Miyaura Coupling
The following tables summarize the performance of various substituted quinoline boronic acids in Suzuki-Miyaura coupling reactions as reported in the literature. It is important to note that direct comparisons of yields between different studies should be made with caution due to variations in reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Bromoquinolines with Phenylboronic Acids [2][3]
| Quinoline Substrate | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 81 |
| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 76 |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 80 |
| 5-Bromo-8-methoxyquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 75 |
| 5,7-Dibromo-8-methoxyquinoline | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 78 |
Table 2: Rh(III)-Catalyzed C8 Arylation of Quinoline N-Oxides with Arylboronic Acids [4]
| Quinoline N-Oxide Substrate | Aryl Boronic Acid | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |
| Quinoline N-oxide | Phenylboronic acid | [RhCpCl₂]₂ | AgSbF₆ | DCE | 100 | 85 |
| 6-Methylquinoline N-oxide | Phenylboronic acid | [RhCpCl₂]₂ | AgSbF₆ | DCE | 100 | 88 |
| 6-Methoxyquinoline N-oxide | Phenylboronic acid | [RhCpCl₂]₂ | AgSbF₆ | DCE | 100 | 91 |
| 6-Chloroquinoline N-oxide | Phenylboronic acid | [RhCpCl₂]₂ | AgSbF₆ | DCE | 100 | 92 |
| Quinoline N-oxide | 4-Methylphenylboronic acid | [RhCpCl₂]₂ | AgSbF₆ | DCE | 100 | 87 |
| Quinoline N-oxide | 4-Methoxyphenylboronic acid | [RhCpCl₂]₂ | AgSbF₆ | DCE | 100 | 82 |
Chan-Lam Coupling: A Powerful Method for C-N Bond Formation
The copper-catalyzed Chan-Lam coupling provides a valuable route to N-aryl quinolines. The reactivity in this transformation is also dependent on the electronic and steric properties of the quinoline boronic acid and the amine coupling partner.
Quantitative Comparison of Substituted Quinoline Boronic Acids in Chan-Lam Coupling
The following table presents data on the N-arylation of 3-formylquinolin-2(1H)-ones with various substituted phenylboronic acids.
Table 3: Copper-Catalyzed N-Arylation of 3-Formylquinolin-2(1H)-ones [5]
| Phenylboronic Acid Substituent | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Methyl | Cu(OAc)₂ | Pyridine | DMF | 80 | 64 |
| 4-Methoxy | Cu(OAc)₂ | Pyridine | DMF | 80 | 55 |
| 4-Fluoro | Cu(OAc)₂ | Pyridine | DMF | 80 | 48 |
| 4-Chloro | Cu(OAc)₂ | Pyridine | DMF | 80 | 45 |
| 3-Methyl | Cu(OAc)₂ | Pyridine | DMF | 80 | 52 |
| 3-Methoxy | Cu(OAc)₂ | Pyridine | DMF | 80 | 41 |
| 2-Methyl | Cu(OAc)₂ | Pyridine | DMF | 80 | No Reaction |
| 2-Chloro | Cu(OAc)₂ | Pyridine | DMF | 80 | No Reaction |
The data indicates that electron-donating groups on the phenylboronic acid generally lead to higher yields, while ortho-substitution results in no product, likely due to steric hindrance.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline with an Aryl Boronic Acid[2]
To a reaction flask is added the bromoquinoline (1.0 eq.), the aryl boronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture of toluene, ethanol, and water is then added. The reaction mixture is heated to 100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Copper-Catalyzed N-Arylation of a Quinolinone with an Aryl Boronic Acid[5]
In a round-bottom flask, the 3-formylquinolin-2(1H)-one (1.0 mmol), the substituted phenylboronic acid (2.0 mmol), Cu(OAc)₂ (0.1 mmol), and 3 Å molecular sieves (300 mg) are combined. Anhydrous DMF (10 mL) and pyridine (2.0 mmol) are added, and the flask is left open to the air. The mixture is stirred and heated at 80 °C for 24 hours. After cooling, the solvent is removed under high vacuum. The resulting residue is then purified by column chromatography on silica gel to afford the N-arylated product.
Visualizing Reaction Workflows
The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura and Chan-Lam coupling reactions.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: General workflow for Chan-Lam coupling.
Conclusion
The reactivity of substituted quinoline boronic acids in cross-coupling reactions is a critical consideration for the efficient synthesis of complex quinoline-containing molecules. While a comprehensive, direct comparative study remains elusive, the available data clearly indicates that both electronic and steric factors play a crucial role in determining reaction outcomes. Boronic acids on the electron-rich carbocyclic ring of the quinoline are generally more reactive in Suzuki-Miyaura coupling. For Chan-Lam N-arylation, electron-donating substituents on the boronic acid partner and the absence of ortho-substituents are favorable. The experimental protocols and workflows provided in this guide offer a starting point for researchers to develop and optimize their synthetic strategies for accessing novel quinoline derivatives for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 8-Aryl-6-methylquinolines: Validating the 6-Methylquinoline-8-boronic acid Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic strategies for accessing 8-aryl-6-methylquinolines, key scaffolds in medicinal chemistry. We will focus on validating the widely-used Suzuki-Miyaura cross-coupling reaction employing 6-Methylquinoline-8-boronic acid against a more recent and atom-economical alternative: direct C-H arylation. This objective analysis, supported by illustrative experimental data and detailed protocols, aims to equip researchers with the necessary information to select the most appropriate synthetic route for their specific needs.
At a Glance: Comparing Synthetic Routes
The choice of synthetic strategy for preparing 8-aryl-6-methylquinolines often involves a trade-off between established, high-yielding methods and newer, more direct approaches. The table below summarizes the key performance indicators for the two routes discussed in this guide.
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Direct C-H Arylation |
| Key Reagents | This compound, Aryl Halide | 6-Methylquinoline, Aryl Halide |
| Catalyst System | Palladium catalyst with a phosphine ligand (e.g., Pd(dppf)Cl₂) | Palladium catalyst (e.g., Pd(OAc)₂) |
| Typical Reaction Time | 12 - 24 hours | 16 - 24 hours |
| Illustrative Yield | Good to Excellent (~85-95%) | Moderate to Good (~70-80%) |
| Substrate Versatility | Broad scope for various aryl and heteroaryl halides | Most effective with aryl iodides |
| Primary Advantage | High yields and a well-established, reliable methodology | Atom economy (avoids pre-functionalization of the quinoline) |
| Primary Disadvantage | Requires the prior synthesis of the boronic acid starting material | Potential for challenges with regioselectivity |
Deep Dive: Experimental Protocols
Route 1: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its reliability and broad functional group tolerance in forming carbon-carbon bonds. This protocol is based on established procedures for similar Suzuki-Miyaura couplings involving quinoline derivatives.[1]
Materials:
-
This compound (1.0 equivalent)
-
Aryl halide (e.g., 4-bromoanisole) (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a round-bottom flask, combine this compound, the aryl halide, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to yield the pure 8-aryl-6-methylquinoline.
Route 2: The Direct C-H Arylation Alternative
Direct C-H activation is an emerging and powerful strategy that offers a more atom-economical approach by avoiding the pre-functionalization of the quinoline ring. This illustrative protocol is adapted from methodologies developed for the C8-selective arylation of quinoline N-oxides.[2][3]
Materials:
-
6-Methylquinoline (1.0 equivalent)
-
Aryl iodide (e.g., 4-iodoanisole) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents)
-
Silver(I) carbonate (Ag₂CO₃) (2.0 equivalents)
-
Trifluoroacetic acid (TFA) (1.0 equivalent)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a sealed reaction vessel, add 6-methylquinoline, the aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Add 1,2-dichloroethane and trifluoroacetic acid.
-
Heat the mixture to 120 °C for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography on silica gel to isolate the desired 8-aryl-6-methylquinoline product.
Visualizing the Synthetic Pathways
To better understand the flow and logic of each synthetic approach, the following diagrams have been generated.
Caption: A streamlined workflow of the Suzuki-Miyaura coupling route.
Caption: A logical diagram comparing the two synthetic strategies.
References
A Comparative Guide to Cross-Coupling Reactions for Quinoline Functionalization: Suzuki Coupling vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals. The functionalization of the quinoline ring through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse libraries of compounds for biological screening. Among the plethora of cross-coupling methods, the Suzuki-Miyaura coupling has emerged as a particularly popular and versatile tool. This guide provides an objective comparison of the Suzuki coupling with other prominent palladium-catalyzed cross-coupling reactions—Stille, Heck, Sonogashira, and Buchwald-Hartwig amination—for the functionalization of quinolines. The information presented herein, supported by experimental data, aims to assist researchers in selecting the most appropriate method for their specific synthetic challenges.
At a Glance: Key Cross-Coupling Reactions for Quinolines
| Reaction | Coupling Partners | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Haloquinoline + Organoboron | Mild reaction conditions, high functional group tolerance, commercially available reagents, non-toxic byproducts. | Base-sensitive substrates can be problematic; potential for protodeboronation. |
| Stille | Haloquinoline + Organostannane | Excellent functional group tolerance, insensitive to moisture. | Toxicity of organotin reagents and byproducts, purification can be challenging. |
| Heck | Haloquinoline + Alkene | Atom-economical (no organometallic reagent required for the alkene). | Limited to the introduction of vinyl, aryl, or benzyl groups; regioselectivity can be an issue. |
| Sonogashira | Haloquinoline + Terminal Alkyne | Direct introduction of an alkynyl moiety, a versatile functional group. | Requires a copper co-catalyst in the classic protocol, which can lead to side reactions (Glaser coupling). |
| Buchwald-Hartwig | Haloquinoline + Amine | Direct formation of C-N bonds, crucial for many bioactive molecules. | Requires specialized and often expensive phosphine ligands; sensitive to air and moisture. |
Quantitative Performance Data
The following tables summarize typical reaction conditions and yields for the functionalization of haloquinolines using different cross-coupling methods. It is important to note that direct comparison of yields across different studies can be challenging due to variations in substrates, catalysts, and reaction conditions. However, these tables provide a valuable overview of the expected performance of each reaction.
Table 1: C-C Bond Forming Reactions on 3-Bromoquinoline
| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki | Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (12) | Na₂CO₃ (aq) | n-Propanol | 97 | 1-3 | ~90[1] |
| Heck | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 12-24 | ~85[1] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | Et₃N | DMF | 60 | 6 | ~80-90[2] |
| Stille | (Tributyl)phenyltin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | ~80-90[3] |
Table 2: C-N Bond Forming Reaction on 3-Bromoquinoline
| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (1) | XPhos (2.4) | NaOtBu | Toluene | 100 | 8-16 | ~90[1] |
Table 3: Comparative Data for 2-Chloroquinolines
| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85[2] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | - | 60 | 6 | High[2] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for each of the discussed cross-coupling reactions.
Suzuki-Miyaura Coupling of 3-Bromoquinoline
Materials:
-
3-Bromoquinoline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2 M Aqueous sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 3-bromoquinoline (1.00 g, 4.81 mmol) and phenylboronic acid (0.645 g, 5.29 mmol).[1]
-
Add n-propanol (10 mL) and stir the mixture for 15 minutes at room temperature under a nitrogen atmosphere.[1]
-
To the solution, add palladium(II) acetate (32 mg, 0.144 mmol) and triphenylphosphine (151 mg, 0.577 mmol).[1]
-
Add 2 M aqueous sodium carbonate (3.1 mL, 6.25 mmol).[1]
-
Heat the reaction mixture to reflux (approximately 97 °C) under nitrogen and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[1]
-
Cool the reaction to room temperature and add deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the product by column chromatography.
Stille Coupling of a Haloquinoline
Materials:
-
Haloquinoline (e.g., 3-bromoquinoline)
-
Organostannane (e.g., tributyl(phenyl)stannane)
-
Pd(dppf)Cl₂·DCM
-
Copper(I) iodide (CuI)
-
Lithium chloride (LiCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexane
-
Aqueous ammonia solution
Procedure:
-
To a flame-dried round-bottom flask, add the haloquinoline (1 eq) and anhydrous DMF.[4]
-
Add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) sequentially.[4]
-
Purge the reaction flask with an inert gas (e.g., Argon) for 10 minutes.[4]
-
Add the organostannane (1.15 eq) via syringe.[4]
-
Heat the solution to 40-100 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction and transfer it to a separatory funnel containing an aqueous ammonia solution.[4]
-
Extract the mixture with hexane.[4]
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]
-
Purify the crude material by flash chromatography.[4]
Heck Reaction of 3-Bromoquinoline
Materials:
-
3-Bromoquinoline
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromoquinoline (1.04 g, 5.0 mmol), styrene (0.62 g, 6.0 mmol), palladium(II) acetate (22 mg, 0.1 mmol), and tri-o-tolylphosphine (61 mg, 0.2 mmol).[1]
-
Evacuate and backfill the flask with argon three times.[1]
-
Add anhydrous DMF (10 mL) and triethylamine (1.4 mL, 10 mmol) via syringe.[1]
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.[1]
-
Cool the reaction to room temperature and pour it into diethyl ether (50 mL).[1]
-
Wash the organic layer with saturated aqueous ammonium chloride (2 x 20 mL) and brine (20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Sonogashira Coupling of a Haloquinoline
Materials:
-
Haloquinoline (e.g., 2-iodoquinazoline)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Ethyl acetate
Procedure:
-
In a Schlenk tube, combine the haloquinoline (1.0 mmol), the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).[2]
-
Add triethylamine (5 mL).[2]
-
Degas the mixture and stir at 60 °C for 6 hours under a nitrogen atmosphere.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.[2]
-
Partition the residue between ethyl acetate and water.[2]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[2]
Buchwald-Hartwig Amination of 3-Bromoquinoline
Materials:
-
3-Bromoquinoline
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Ethyl acetate
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (46 mg, 0.05 mmol) and XPhos (57 mg, 0.12 mmol).[1]
-
Seal the tube with a septum, and evacuate and backfill with argon three times.[1]
-
Add 3-bromoquinoline (1.04 g, 5.0 mmol), aniline (0.51 g, 5.5 mmol), and sodium tert-butoxide (0.67 g, 7.0 mmol).[1]
-
Add anhydrous, degassed toluene (10 mL) via syringe.[1]
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 8-16 hours, monitoring by TLC.[1]
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.[1]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Process
To better understand the relationships between these methods, the following diagrams illustrate the general workflows.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice of a cross-coupling reaction for the functionalization of quinolines is a critical decision in the design of a synthetic route. The Suzuki-Miyaura coupling often represents an excellent starting point due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners. However, for specific applications, other methods may offer distinct advantages.
The Stille coupling provides a robust alternative when dealing with base-sensitive substrates, while the Heck reaction offers an atom-economical approach for the introduction of alkenyl substituents. The Sonogashira coupling is unparalleled for the direct installation of alkynyl groups, which are versatile handles for further transformations. Finally, the Buchwald-Hartwig amination is the premier method for the crucial formation of C-N bonds.
Ultimately, the optimal choice will depend on the specific quinoline substrate, the desired functional group to be introduced, and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully functionalize the quinoline scaffold for the advancement of their research and development goals.
References
Navigating the Bioactive Landscape of Quinoline Boronic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including potent anticancer, antibacterial, and anti-inflammatory effects. The incorporation of a boronic acid moiety into the quinoline structure presents a compelling strategy for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of quinoline-boronic acid derivatives, with a focus on analogs of 6-Methylquinoline-8-boronic acid, offering insights supported by available experimental data and detailed methodologies.
While specific biological screening data for this compound is not extensively available in the public domain, this guide leverages data from closely related quinoline and quinoline-boronic acid derivatives to provide a valuable comparative framework.
Comparative Analysis of Biological Activities
The biological activities of quinoline derivatives are diverse and significantly influenced by their substitution patterns. The introduction of a boronic acid group can enhance potency and selectivity, as well as introduce unique mechanisms of action, such as proteasome inhibition.[1]
Anticancer Activity
Quinoline derivatives have been extensively investigated for their anticancer properties.[2][3] Several studies have demonstrated their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][5] The data below summarizes the in vitro anticancer activity of representative quinoline derivatives, providing a benchmark for the potential efficacy of novel compounds like this compound.
Table 1: In Vitro Anticancer Activity of Representative Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | IC50/GI50 (µM) | Citation |
| Quinoline-Chalcone Hybrid 39 | A549 (Lung Carcinoma) | 1.91 | Doxorubicin | - | [6] |
| Quinoline-Chalcone Hybrid 40 | K-562 (Leukemia) | 5.29 | Doxorubicin | - | [6] |
| Quinoline-Chalcone Hybrid 53 | SKBR-3 (Breast Cancer) | 0.70 | Topotecan | 8.91 | [6] |
| Quinoline-Chalcone Hybrid 72 | Various | Sub-micromolar | - | - | [6] |
| 5-Bromo-6,8-dimethoxy-quinoline | HT29 (Colon Carcinoma) | - | 5-Fluorouracil, Cisplatin | - | [2] |
| N-mustard-quinoline conjugate | Various | - | - | - | [7] |
IC50/GI50 values represent the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency. The data presented is for structurally related compounds and not this compound itself.
Antibacterial Activity
Quinoline derivatives are the basis for a major class of antibiotics (fluoroquinolones) and continue to be a source of novel antibacterial agents.[7][8] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The following table presents the antibacterial activity of selected quinoline derivatives against various bacterial strains.
Table 2: In Vitro Antibacterial Activity of Representative Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| 6-amino-8-methylquinolone 19v | Staphylococcus aureus (MRSA) | - | Ciprofloxacin | - | [9] |
| 1,3,4-oxadiazole-fused quinazoline | Staphylococcus aureus (MRSA) | 1 | - | - | [10] |
| Halogenated Phenylboronic Acid (DIMPBA) | Vibrio parahaemolyticus | 100 | - | - | [11] |
| Halogenated Phenylboronic Acid (FIPBA) | Vibrio parahaemolyticus | 100 | - | - | [11] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower values indicate higher potency.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological activity data. Below are standardized methodologies for key assays used in the screening of quinoline derivatives.
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)[12]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, K-562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with DMSO (vehicle control) and a known anticancer drug (positive control).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Assay:
-
20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.
Protocol 2: In Vitro Antibacterial Activity Screening (Broth Microdilution Method for MIC Determination)
-
Bacterial Strains: Standard and clinical isolates of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.
-
Inoculum Preparation: Bacterial colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Controls: Positive control wells (bacteria with no compound) and negative control wells (broth only) are included. A known antibiotic is used as a reference compound.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.
Signaling Pathway
Caption: Potential anticancer mechanisms of quinoline derivatives.
Experimental Workflow
Caption: General workflow for biological activity screening.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
Safety Operating Guide
Proper Disposal of 6-Methylquinoline-8-boronic Acid: A Comprehensive Guide
For Immediate Release
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of 6-Methylquinoline-8-boronic acid, a compound that requires careful handling due to the combined hazards of its quinoline and boronic acid moieties.
Essential Safety and Hazard Information
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure risks:
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166[5] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374[2] |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area, preferably a fume hood.[5] If dust is generated, a NIOSH/MSHA approved respirator may be necessary.[7] | --- |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is collection for hazardous waste disposal. In-lab neutralization is not recommended without explicit approval from your institution's Environmental Health and Safety (EHS) department due to the hazards of the quinoline component.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealable container made of a compatible material.[3]
-
Liquid Waste: If the compound is in a solution, collect it in a dedicated, leak-proof, and sealable container compatible with the solvent used.[3]
-
Contaminated Materials: Any items such as gloves, pipette tips, and weighing paper that are contaminated with this compound should be collected in a separate, sealed bag or container.[3][7]
Container Labeling
Properly labeling hazardous waste is a crucial compliance step.
-
Clearly label the waste container with the words "Hazardous Waste ".
-
Write the full chemical name: "This compound ".
-
If in a solution, list all components and their approximate percentages.[3]
Storage of Hazardous Waste
-
Store the collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.
-
It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[3]
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3] The recommended disposal method is likely to be an approved waste disposal plant or industrial combustion plant.[1][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling 6-Methylquinoline-8-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 6-Methylquinoline-8-boronic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Immediate Safety Precautions
Before handling this compound, ensure that all necessary safety measures are in place. Based on data for the closely related compound, (8-Methylquinolin-6-yl)boronic acid, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are easily accessible.[2]
-
Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[3][4] Contaminated clothing should be removed immediately and washed before reuse.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[5][6] | To protect eyes from contact, which can cause serious irritation.[1][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[5][6][7] | To prevent skin contact and potential irritation.[1][5] |
| Body Protection | A laboratory coat is required.[5][7] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills.[5] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6] | To prevent respiratory tract irritation.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Confirm that a safety shower and eyewash station are readily accessible before starting work.[2]
-
Ensure the work area within the chemical fume hood is clean and free of clutter.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Post-Handling:
-
Clean the work area and any equipment used to remove any residual chemical.
-
Properly dispose of all waste as outlined in the disposal plan below.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.
-
Regulatory Compliance: Dispose of all chemical waste in accordance with federal, state, and local regulations.[5] Do not pour waste down the drain.[5]
Emergency Procedures
In the event of an emergency, follow these procedural steps:
-
Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5]
-
Clean-up: Carefully sweep or vacuum up the contained material and place it into a suitable, labeled container for hazardous waste disposal.[6]
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1][6]
-
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
